Navtemadlin-d7
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H35Cl2NO5S |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfonyl)-3-methylbutan-2-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1/i3D3,4D3,18D |
InChI Key |
DRLCSJFKKILATL-HQONJYMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S(=O)(=O)C[C@H](C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navtemadlin (formerly KRT-232 and AMG-232), and its deuterated form Navtemadlin-d7, represent a promising class of small molecule inhibitors targeting the Murine Double Minute 2 (MDM2) protein. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial data, primarily in the context of myelofibrosis (MF) and other hematological malignancies. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumorigenesis by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers where the TP53 gene remains unmutated (wild-type), its tumor-suppressive functions are abrogated by overexpression of its primary negative regulator, MDM2.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby promoting cancer cell survival and proliferation.[1] Navtemadlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, designed to restore p53 function in cancer cells with wild-type TP53.[3][4] this compound is a deuterated version of the molecule, a modification often employed to improve pharmacokinetic properties.
Mechanism of Action
Navtemadlin competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[3] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes that control cell fate.[1][2] The restoration of p53 activity ultimately results in cell cycle arrest and apoptosis in malignant cells that harbor wild-type TP53 and are dependent on MDM2 for survival.[2][4] Preclinical studies have shown that Navtemadlin can drive the apoptosis of TP53 wild-type CD34+ myelofibrosis cells through the modulation of the BCL-2 family of proteins.[5]
Signaling Pathway
Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of Navtemadlin in various cancer models, particularly those with wild-type TP53.
In Vitro Studies
Navtemadlin has demonstrated potent anti-proliferative activity in a range of cancer cell lines.
Table 1: In Vitro Activity of Navtemadlin
| Cell Line | Cancer Type | IC50 | Reference |
| SJSA-1 | Osteosarcoma | 9.1 nM | [6] |
| B16-F10 p53+/+ | Mouse Melanoma | 1.5 µM | [7] |
| YUMM 1.7 | Mouse Melanoma | 1.6 µM | [7] |
| CT26.WT | Mouse Colon Carcinoma | 2.0 µM | [7] |
| B16-F10 p53-/- | Mouse Melanoma | No effect at tested concentrations | [7] |
| GBM108 (MDM2 amplified) | Glioblastoma | <100 nM | [8] |
| GBM143 (MDM2 amplified) | Glioblastoma | <100 nM | [8] |
| GBM14 (MDM2 non-amplified) | Glioblastoma | <100 nM | [8] |
| GBM120 (TP53 mutant) | Glioblastoma | Resistant | [9] |
In Vivo Studies
Xenograft models have been instrumental in evaluating the in vivo efficacy of Navtemadlin.
Table 2: In Vivo Efficacy of Navtemadlin in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| SJSA-1 | Osteosarcoma | 9.1 mg/kg, once daily for 14 days | Median effective dose (ED50) | [6] |
| GBM (MDM2-amplified) | Glioblastoma | 25 mg/kg | Significantly extended survival | [10] |
| GBM (non-amplified) | Glioblastoma | 100 mg/kg | Significantly extended survival | [10] |
| B16-F10 p53+/+ | Mouse Melanoma | Not specified | Tumor growth arrest | [11] |
Clinical Development
Navtemadlin has advanced to late-stage clinical trials, primarily for the treatment of myelofibrosis.
BOREAS Phase 3 Trial (NCT03662126)
The BOREAS trial is a randomized, open-label, global study evaluating the efficacy and safety of Navtemadlin versus the best available therapy (BAT) in patients with relapsed or refractory myelofibrosis who have previously been treated with a JAK inhibitor.[12]
Table 3: Key Outcomes from the BOREAS Trial
| Endpoint | Navtemadlin Arm | Best Available Therapy (BAT) Arm | P-value | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | 0.0815 | [13] |
| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | Not specified | [13] |
| Mean Absolute Change in Total Symptom Score | Nearly 5-point reduction | 1-point increase | 0.0078 | [13] |
| Bone Marrow Fibrosis Improvement (by at least 1 grade) | 48% | Not specified | Not specified | [13] |
POIESIS Phase 3 Trial (NCT06479135)
The POIESIS trial is a randomized, double-blind, placebo-controlled study evaluating Navtemadlin as an add-on therapy to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis who have a suboptimal response to ruxolitinib alone.[14][15]
Experimental Protocols
This section provides a summary of the methodologies used in key preclinical and clinical studies of Navtemadlin.
Preclinical Experimental Protocols
-
Objective: To determine the concentration of Navtemadlin that inhibits cell growth by 50% (IC50).
-
Methodology Summary:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72-96 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[16][17]
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[16]
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[16][17]
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting a dose-response curve.
-
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology Summary:
-
Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NSG mice).[18]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Endpoints may include tumor growth inhibition, extension of survival, and assessment of pharmacodynamic markers.
-
Clinical Trial Protocols
-
Objective: To compare the efficacy and safety of Navtemadlin with the best available therapy in patients with relapsed/refractory myelofibrosis.[12]
-
Study Design: Randomized, open-label, global, phase 3 trial.[12]
-
Patient Population: Adults with primary or secondary myelofibrosis who are relapsed or refractory to JAK inhibitor treatment and have wild-type TP53.[19]
-
Intervention:
-
Primary Endpoint: Proportion of patients with a spleen volume reduction of ≥35% at week 24, assessed by MRI or CT scan.[12]
-
Secondary Endpoints: Proportion of patients with ≥50% reduction in total symptom score (TSS), overall survival, progression-free survival, and safety.[12]
-
Objective: To evaluate the efficacy and safety of Navtemadlin as an add-on therapy to ruxolitinib in JAK inhibitor-naïve myelofibrosis patients with a suboptimal response.[14]
-
Study Design: Randomized, double-blind, placebo-controlled, global, phase 3 trial.[14]
-
Patient Population: JAK inhibitor-naïve patients with myelofibrosis who have a suboptimal response after at least 18 weeks of stable ruxolitinib treatment.[14]
-
Intervention:
-
Primary Endpoint: Not explicitly stated in the provided snippets, but likely related to spleen volume reduction and symptom improvement.
Visualizations
Experimental Workflow
Conclusion
This compound holds significant therapeutic promise as a targeted therapy for cancers characterized by wild-type TP53 and MDM2 overexpression. Its ability to reactivate the p53 tumor suppressor pathway offers a rational approach to induce cancer cell death. Robust preclinical data has been translated into promising clinical outcomes, particularly in the challenging setting of relapsed or refractory myelofibrosis. Ongoing and future studies will further delineate the full potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, across a spectrum of malignancies. The detailed information provided in this guide serves as a valuable resource for researchers and clinicians dedicated to advancing novel cancer therapeutics.
References
- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. poiesis-trial.com [poiesis-trial.com]
- 4. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. onclive.com [onclive.com]
- 6. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 14. ashpublications.org [ashpublications.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ash.confex.com [ash.confex.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navtemadlin (also known as KRT-232) is a potent, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, navtemadlin reactivates p53's functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of navtemadlin, with a focus on its mechanism of action, preclinical and clinical data, and the potential implications of deuteration for its therapeutic profile. While specific public data on a "navtemadlin-d7" compound is limited, this document will address the established data for navtemadlin and the scientific rationale for deuteration in drug development.
Introduction: The Rationale for MDM2 Inhibition and Deuteration
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including DNA damage, oncogene activation, and hypoxia.[1] In many cancers where p53 itself is not mutated, its function is often abrogated by overexpression of its primary negative regulator, MDM2.[1] MDM2 binds to p53, promoting its degradation and thereby allowing cancer cells to evade apoptosis and continue to proliferate.[2] Navtemadlin is designed to inhibit this MDM2-p53 interaction, restoring the tumor-suppressing capabilities of p53.[3]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic properties of a molecule.[4][5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds.[5] This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.[4][6] Although specific data for a "this compound" therapeutic agent is not widely available in published literature, the principles of deuteration suggest that such a modification could be explored to enhance the clinical performance of navtemadlin. One study has documented the use of D6-navtemadlin as a stable isotopically labeled internal standard for mass spectrometry analysis, a common application for deuterated compounds in pharmacokinetic studies.[8]
Mechanism of Action
Navtemadlin functions by competitively binding to the p53-binding pocket of MDM2.[3] This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus.[2] The activated p53 can then transcriptionally regulate a host of downstream target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX and PUMA).[1][9] This ultimately leads to the selective elimination of cancer cells that retain wild-type TP53.[3]
Preclinical Data
In Vitro Activity
Navtemadlin has demonstrated potent activity in preclinical models of various cancers.
| Cell Line | Cancer Type | IC50 | Reference |
| SJSA-1 | Osteosarcoma | 9.1 nM | [9] |
| MOLM-13 | Acute Myeloid Leukemia | ~250 nM (induces apoptosis) | [10] |
In Vivo Efficacy
In vivo studies have shown that navtemadlin can significantly inhibit tumor growth in xenograft models.
| Cancer Model | Dosing | Outcome | Reference |
| SJSA-1 Xenograft | 9.1 mg/kg daily | Median effective dose | [9] |
| GBM PDX (MDM2-amplified) | 25 mg/kg | Significant survival extension | [9] |
| GBM PDX (MDM2 non-amplified) | 100 mg/kg | Delayed tumor regrowth | [9] |
Clinical Data
Navtemadlin has been evaluated in several clinical trials, most notably for the treatment of myelofibrosis. The BOREAS trial (NCT03662126) is a key Phase 3 study.[2][3]
BOREAS Phase 3 Trial (NCT03662126)
This randomized, open-label study compared navtemadlin to the best available therapy (BAT) in patients with myelofibrosis who are relapsed or refractory to JAK inhibitors.[2][3]
| Endpoint | Navtemadlin (n=123) | Best Available Therapy (n=60) | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | [11] |
| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | [11] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 45% | 21% | [12] |
| Reduction in CD34+ cells at Week 24 (median change) | -70% | -38% | [9] |
Pharmacokinetics in Humans
Pharmacokinetic studies have been conducted in healthy volunteers and cancer patients.
| Parameter | Value | Condition | Reference |
| Cmax | 525 ng/mL | 60 mg single dose, fasted | [8] |
| Tmax | 2 hours | 60 mg single dose, fasted | [8] |
| Half-life (t1/2) | 18.6 hours | 60 mg single dose, fasted | [8] |
| AUC0-t | 3392 ng·h/mL | 60 mg single dose, fasted | [8] |
Experimental Protocols
Western Blotting
To assess the effect of navtemadlin on protein expression (e.g., p53, p21, MDM2), Western blotting is a standard method.
A general protocol involves:
-
Cell Treatment: Culture cells (e.g., SJSA-1, MCF-7) and treat with varying concentrations of navtemadlin for specified time periods.[5]
-
Lysis: Lyse the cells in a suitable buffer to extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (p53, p21, MDM2), followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
Cell Viability Assay (MTS Assay)
To determine the cytotoxic effects of navtemadlin, a colorimetric cell viability assay such as the MTS assay can be employed.[13]
A general protocol involves:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of navtemadlin.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[13]
-
Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[14]
-
Measurement: Measure the absorbance of the formazan product using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Conclusion
Navtemadlin is a promising MDM2 inhibitor with a well-defined mechanism of action and demonstrated clinical activity, particularly in myelofibrosis. Its ability to reactivate the p53 pathway provides a targeted therapeutic approach for cancers with wild-type TP53. While the specific details of "this compound" as a therapeutic agent are not yet in the public domain, the principles of deuteration in drug design suggest that such a modification could potentially enhance its pharmacokinetic profile, leading to improved therapeutic outcomes. Further research and clinical studies will be necessary to fully elucidate the potential benefits of a deuterated form of navtemadlin.
References
- 1. venable.com [venable.com]
- 2. onclive.com [onclive.com]
- 3. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validate User [ashpublications.org]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. targetedonc.com [targetedonc.com]
- 13. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 14. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into the biological activity of Navtemadlin, a deuterated MDM2 inhibitor. This document details the mechanism of action, summarizes key quantitative preclinical and clinical data, and provides detailed experimental protocols for the methodologies cited.
Executive Summary
Navtemadlin is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. In many cancers with wild-type TP53, the tumor suppressor functions of p53 are abrogated by the overexpression of its primary negative regulator, MDM2. Navtemadlin occupies the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. Preclinical and clinical studies have demonstrated Navtemadlin's potential in treating various malignancies, most notably myelofibrosis. The deuterated form, Navtemadlin-d7, is expected to have a similar biological activity profile with potentially altered pharmacokinetic properties.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
Navtemadlin's primary mechanism of action is the reactivation of the p53 tumor suppressor pathway by inhibiting its negative regulator, MDM2.[1] In normal cells, p53 levels are kept low through a negative feedback loop where p53 induces the expression of MDM2, which in turn targets p53 for proteasomal degradation.[1] In many tumor types, this balance is disrupted by the overexpression of MDM2, effectively silencing p53's tumor-suppressive functions.
Navtemadlin competitively binds to the p53-binding pocket on the MDM2 protein, preventing the MDM2-p53 interaction.[1] This inhibition leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[1]
Preclinical Biological Activity
In Vitro Activity
Navtemadlin has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53. The half-maximal inhibitory concentration (IC50) for cell viability is typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 9.1 | |
| HCT116 | Colon Cancer | 23.8 | |
| ACHN | Renal Cancer | 9.4 | |
| MOLM-13 | Acute Myeloid Leukemia | ~2000-6000 | [2] |
| MV-4-11 | Acute Myeloid Leukemia | ~2000-6000 | [2] |
| UKE-1 | Acute Myeloid Leukemia | ~2000-6000 | [2] |
Activation of the p53 pathway by Navtemadlin has been confirmed by measuring the induction of downstream targets such as p21.
| Cell Line | p21 mRNA Induction IC50 (nM) | Reference |
| SJSA-1 | 12.8 | |
| HCT116 | 46.8 | |
| ACHN | 22.9 |
In Vivo Activity
In murine xenograft models of human cancers, oral administration of Navtemadlin has been shown to inhibit tumor growth in a dose-dependent manner.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| SJSA-1 | Osteosarcoma | 75 mg/kg, daily | Complete tumor regression | |
| HCT116 | Colon Cancer | 100 mg/kg, daily | Significant tumor growth inhibition | |
| ACHN | Renal Cancer | 100 mg/kg, daily | Significant tumor growth inhibition | |
| GBM108 (MDM2-amplified) | Glioblastoma | 25 mg/kg, daily | Delayed tumor growth (61 vs. 11 days for placebo) | [3] |
| GBM14 (MDM2 non-amplified) | Glioblastoma | 100 mg/kg, daily | Delayed tumor growth (37 vs. 15 days for placebo) | [3] |
Clinical Biological Activity
The most extensive clinical data for Navtemadlin comes from the Phase 3 BOREAS trial in patients with relapsed/refractory myelofibrosis.
| Parameter | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | p-value | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | 0.0815 | [4] |
| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | 0.05 | [5] |
| Median Change in CD34+ Cells from Baseline at Week 12 | -68% | -52% | Not Reported | [6] |
| Reduction of Driver Gene VAF ≥50% at Week 24 | 21% | 12% | Not Reported | [6] |
| Bone Marrow Fibrosis Improvement (≥1 grade) at Week 24 | 47% | 24% | Not Reported | [7] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the IC50 of Navtemadlin in adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
p21 mRNA Quantification (qRT-PCR)
This protocol describes the measurement of p21 mRNA induction following Navtemadlin treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method.
Murine Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Navtemadlin.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion
Early-stage research on Navtemadlin has robustly demonstrated its mechanism of action as an MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway. This activity translates to potent anti-tumor effects in both in vitro and in vivo preclinical models of various cancers. Furthermore, clinical data, particularly from the BOREAS trial in myelofibrosis, has provided encouraging evidence of its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a targeted cancer therapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Ph 3 Study in MF of Navtemadlin vs Placebo as Add-on Therapy to Rux (Myelofibrosis) | Duke Cancer Institute [dukecancerinstitute.org]
- 7. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navtemadlin (AMG 232/KRT-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under investigation for the treatment of various cancers, notably myelofibrosis.[1][2] Stable isotope-labeled analogues, such as Navtemadlin-d7, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of a proposed synthesis for this compound, along with detailed methodologies for its chemical characterization.
Introduction to Navtemadlin and the Role of Deuteration
Navtemadlin restores the tumor-suppressing function of p53 by preventing its degradation mediated by MDM2.[1] In cancers with wild-type p53, overexpression of MDM2 is a common mechanism for evading apoptosis. By inhibiting the MDM2-p53 interaction, Navtemadlin reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in malignant cells.
Deuterium-labeled compounds are valuable in drug development for several reasons. The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a greater mass. This mass difference is readily detectable by mass spectrometry, making deuterated analogues ideal internal standards for quantifying the parent drug in biological matrices. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the metabolic profile of a drug, a field of study known as the "deuterium effect." While this compound is primarily used as an internal standard, understanding its synthesis and characterization is vital for its application in preclinical and clinical research. A D6 version of Navtemadlin is already utilized for this purpose in analytical methods.
Proposed Synthesis of this compound
While the precise, proprietary synthesis of this compound is not publicly disclosed, a plausible synthetic route can be devised based on the known structure of Navtemadlin and established methods for isotopic labeling. The proposed synthesis involves the use of deuterated starting materials to introduce the seven deuterium atoms into the final molecule.
A likely strategy would involve the deuteration of key precursors that form the core structure of Navtemadlin. Given the molecular formula of this compound (C₂₈H₂₈D₇Cl₂NO₅S), the deuterium atoms are likely incorporated into specific, metabolically stable positions on the molecule. A potential retrosynthetic analysis suggests that a deuterated piperidinone intermediate would be a key building block.
Experimental Protocol: Proposed Synthesis
The following is a hypothetical, multi-step protocol for the synthesis of this compound.
Step 1: Synthesis of Deuterated Piperidinone Intermediate
-
Starting Material: A suitable precursor to the piperidinone ring of Navtemadlin.
-
Deuteration: Introduction of deuterium atoms via methods such as catalytic hydrogen-deuterium exchange using D₂ gas and a palladium catalyst, or by reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄). The use of deuterated solvents (e.g., D₂O, CD₃OD) under acidic or basic conditions can also facilitate deuterium exchange at specific positions.
-
Purification: The deuterated intermediate would be purified using column chromatography on silica gel.
Step 2: Coupling of the Deuterated Intermediate with the Side Chain
-
Reaction: The deuterated piperidinone intermediate would be coupled with the appropriate side-chain precursor via a suitable coupling reaction, such as an amide bond formation.
-
Reagents: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).
-
Purification: The coupled product would be purified by flash chromatography.
Step 3: Final Assembly and Deprotection
-
Subsequent Reactions: Any remaining functional group manipulations or deprotection steps would be carried out to yield the final this compound molecule.
-
Final Purification: The final product would be purified to a high degree of purity (>98%) using preparative high-performance liquid chromatography (HPLC).
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Data Presentation: Expected Analytical Data
| Analytical Technique | Parameter | Expected Result for this compound |
| Mass Spectrometry (MS) | Molecular Ion (m/z) | [M+H]⁺ at approximately 576.6 (reflecting the incorporation of 7 deuterium atoms) |
| ¹H NMR Spectroscopy | Proton Signals | Absence or significant reduction of signals corresponding to the positions of deuterium incorporation compared to the ¹H NMR spectrum of unlabeled Navtemadlin. |
| ²H NMR Spectroscopy | Deuterium Signals | Presence of signals corresponding to the positions of deuterium incorporation. |
| HPLC | Purity | >98% |
| Elemental Analysis | % Composition | Consistent with the molecular formula C₂₈H₂₈D₇Cl₂NO₅S. |
Experimental Protocols for Characterization
3.2.1. Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Method: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system. The mass spectrum is acquired in positive ion mode. The observed molecular ion peak is compared with the theoretical mass of this compound.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded and compared to that of an authentic standard of unlabeled Navtemadlin to confirm the positions of deuterium incorporation by observing the disappearance or reduction of specific proton signals.
-
²H NMR: The sample is dissolved in a suitable non-deuterated solvent. The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Method: A gradient elution method is typically employed with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid. The purity of this compound is determined by integrating the peak area of the main component relative to the total peak area at an appropriate UV wavelength.
Signaling Pathway and Experimental Workflow Diagrams
Navtemadlin's Mechanism of Action: The p53 Signaling Pathway
Navtemadlin functions by inhibiting MDM2, a key negative regulator of the p53 tumor suppressor protein. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits MDM2, stabilizing p53 and promoting anti-tumor responses.
Experimental Workflow for Synthesis and Characterization
The logical flow from synthesis to final characterization of this compound is depicted in the following workflow diagram.
Caption: Workflow from synthesis to characterization of high-purity this compound.
Conclusion
The synthesis and rigorous chemical characterization of this compound are fundamental for its use as a reliable internal standard in the quantitative analysis of Navtemadlin. This technical guide outlines a plausible synthetic strategy and details the necessary analytical protocols for verification of its structure and purity. The availability of high-quality, well-characterized this compound is a critical component supporting the ongoing clinical development of Navtemadlin as a promising anticancer agent.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the deuterium kinetic isotope effect (KIE) as applied to Navtemadlin, a potent and selective inhibitor of the murine double minute 2 (MDM2) protein. While specific data for a "Navtemadlin-d7" analogue is not publicly available, this document extrapolates from the known pharmacology of Navtemadlin and established principles of drug deuteration to present a comprehensive overview for research and development purposes.
Executive Summary
Navtemadlin (also known as KRT-232 or AMG-232) is an orally bioavailable small molecule that restores the tumor-suppressing function of p53 by inhibiting its primary negative regulator, MDM2.[1][2] This mechanism of action is particularly relevant in cancers that retain wild-type TP53 but exhibit MDM2 overexpression. Clinical trials have demonstrated Navtemadlin's efficacy in various malignancies, most notably in relapsed or refractory myelofibrosis.[3][4]
The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter a drug's metabolic profile.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[7][8] This phenomenon, known as the deuterium kinetic isotope effect, can result in improved metabolic stability, increased plasma exposure, and a more favorable pharmacokinetic profile.[9][10] This guide will explore the theoretical underpinnings and practical considerations of developing a deuterated version of Navtemadlin, herein referred to as this compound.
Navtemadlin: Mechanism of Action and Signaling Pathway
Navtemadlin functions by disrupting the interaction between MDM2 and p53.[2][11] In cancer cells with wild-type p53, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation.[12][13] By binding to the p53-binding pocket of MDM2, Navtemadlin liberates p53 from this negative regulation, leading to the accumulation and activation of p53.[1][14] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[2][15]
Pharmacokinetics of Navtemadlin and Rationale for Deuteration
Understanding the pharmacokinetic profile of Navtemadlin is crucial for identifying opportunities for improvement through deuteration.
Published Pharmacokinetic Parameters of Navtemadlin
The following table summarizes key pharmacokinetic parameters of Navtemadlin from studies in healthy subjects and cancer patients.
| Parameter | Value | Population | Reference |
| Tmax (median) | 2 hours | Healthy Subjects (fasted) | [16] |
| t1/2 (mean) | 18.6 hours | Healthy Subjects (fasted) | [16] |
| Apparent Oral Clearance (CL/F) | 24.9 L/h | Cancer Patients | [17] |
| Major Metabolite | Acyl glucuronide (M1) | Healthy Subjects | [16][17] |
| M1/Parent AUC0-t Ratio | 0.2 | Healthy Subjects | [16] |
While acyl glucuronidation is a noted metabolic pathway, oxidative metabolism by cytochrome P450 (CYP) enzymes is a common route of clearance for many small molecule drugs and often represents a "metabolic hot spot" amenable to deuteration.[18][19] By replacing hydrogens at sites of CYP-mediated oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to:
-
Increased Half-Life (t1/2): A longer duration of action could allow for less frequent dosing.[10]
-
Increased Exposure (AUC): Higher plasma concentrations may enhance therapeutic efficacy.[20]
-
Reduced Metabolite Load: Decreased formation of potentially undesirable or inactive metabolites.[5]
-
Improved Inter-individual Variability: More consistent plasma levels across different patients.
Experimental Protocols for Assessing the Deuterium Kinetic Isotope Effect
A systematic evaluation of this compound would involve a series of in vitro and in vivo experiments to quantify the kinetic isotope effect.
In Vitro Metabolic Stability Assays
Objective: To determine the intrinsic clearance (CLint) of Navtemadlin and this compound in liver microsomes.
Methodology:
-
Incubation: Navtemadlin and this compound are incubated separately with human and rat liver microsomes in the presence of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance. The kinetic isotope effect is determined by the ratio of the clearance of the non-deuterated to the deuterated compound (KIE = CLint(H) / CLint(D)).[20]
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of Navtemadlin and this compound in an animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Dosing: Two groups of rats receive either Navtemadlin or this compound at an equivalent oral dose. A "cassette" dosing approach, where both compounds are administered simultaneously, can also be employed to reduce inter-animal variability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of Navtemadlin and this compound (and their major metabolites) are determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Experimental Workflow Diagram
The following diagram illustrates the workflow for evaluating the deuterium kinetic isotope effect.
Hypothetical Data Presentation for this compound
The following tables present hypothetical but expected data from the experiments described above, illustrating a positive deuterium kinetic isotope effect for this compound.
Table: Hypothetical In Vitro Metabolic Stability Data
| Compound | Intrinsic Clearance (CLint, µL/min/mg) | Half-Life (t1/2, min) | Kinetic Isotope Effect (KIE) |
| Navtemadlin | 50 | 13.9 | - |
| This compound | 15 | 46.2 | 3.3 |
Table: Hypothetical In Vivo Pharmacokinetic Data (10 mg/kg oral dose in rats)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |
| Navtemadlin | 800 | 2.0 | 8,000 | 10 |
| This compound | 1,100 | 2.5 | 18,400 | 16 |
Conclusion
The application of the deuterium kinetic isotope effect to Navtemadlin represents a scientifically grounded strategy to enhance its pharmacokinetic properties. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, it is plausible to develop a new chemical entity, this compound, with improved metabolic stability, leading to increased drug exposure and a longer half-life. The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of such a deuterated analogue. The potential benefits—including improved efficacy, patient convenience through less frequent dosing, and a more predictable safety profile—make the investigation of deuterated Navtemadlin a compelling endeavor for drug development professionals. Further research is warranted to synthesize and test specific deuterated isotopologues of Navtemadlin to confirm these theoretical advantages.
References
- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 4. New Treatment Causes Myelofibrosis Cell Death - HealthTree for Myelofibrosis [healthtree.org]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Portico [access.portico.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. onclive.com [onclive.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scbt.com [scbt.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navtemadlin (KRT-232), a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, is at the forefront of a therapeutic strategy aimed at reactivating the p53 tumor suppressor pathway in malignant cells. This technical guide provides an in-depth analysis of the mechanism of action of Navtemadlin, with a special focus on the role of its deuterated isotopologue, Navtemadlin-d7. We will explore the preclinical and clinical data that underscore its therapeutic potential, detail the experimental protocols used to elucidate its function, and present visual representations of the key pathways and workflows. This document is intended to be a comprehensive resource for researchers and drug development professionals working on p53-targeted cancer therapies.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis. In response to cellular stressors such as DNA damage or oncogenic signaling, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged cells.[1] The activity of p53 is tightly regulated by its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression or amplification of MDM2. This makes the disruption of the p53-MDM2 interaction a compelling therapeutic strategy to restore p53 function and induce tumor cell death.
Navtemadlin is a second-generation MDM2 inhibitor that has demonstrated significant promise in this area. It is designed to mimic the key interactions of p53 with MDM2, thereby competitively inhibiting their binding and preventing p53 degradation. This guide will delve into the specifics of Navtemadlin's interaction with MDM2 and the downstream consequences for the p53 pathway.
This compound: A Tool for Precision Analysis
In the realm of drug development and clinical pharmacology, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity is paramount. This is where isotopically labeled compounds like this compound play a critical role.
2.1. The Role of Deuterated Internal Standards
This compound is a deuterated version of Navtemadlin, meaning that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While deuteration can sometimes be used to intentionally alter a drug's metabolic profile, in the context of the available literature, this compound (specifically D6-navtemadlin) is utilized as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several reasons:[4][5]
-
Minimization of Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to Navtemadlin, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate normalization of the signal.[5]
-
Correction for Extraction Variability: During sample preparation, there can be minor variations in the efficiency of the extraction process. The internal standard accounts for these variations.
-
Improved Accuracy and Precision: By normalizing for both matrix effects and extraction variability, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantification of the drug in biological fluids.[4]
2.2. Application in Navtemadlin Research
A validated LC-MS/MS method has been developed for the quantification of Navtemadlin in human plasma and brain tissue, utilizing D6-navtemadlin as the internal standard.[2][3] This method is crucial for determining key pharmacokinetic parameters in clinical trials, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for dose selection and understanding the drug's behavior in patients.
Mechanism of Action: Restoring p53 Function
The core mechanism of Navtemadlin is the reactivation of the p53 pathway through the inhibition of MDM2. This process can be broken down into a series of molecular events:
-
Binding to MDM2: Navtemadlin is a potent, competitive inhibitor that binds to the p53-binding pocket of MDM2.[6] This binding has been reported to be in the sub-nanomolar range in biophysical and biochemical assays.[1]
-
Stabilization and Accumulation of p53: By blocking the MDM2-p53 interaction, Navtemadlin prevents the MDM2-mediated ubiquitination and proteasomal degradation of p53. This leads to the stabilization and accumulation of functional p53 protein within the nucleus of cancer cells.
-
Transcriptional Activation of p53 Target Genes: The accumulated p53 is then free to act as a transcription factor, binding to the promoter regions of its target genes. Key downstream targets that are upregulated following Navtemadlin treatment include:
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S checkpoint.[1]
-
MDM2: As part of a negative feedback loop, p53 upregulates the transcription of its own inhibitor, MDM2.
-
Pro-apoptotic BCL-2 family members: p53 transcriptionally activates pro-apoptotic proteins such as PUMA (BBC3) and BAX, which play a crucial role in initiating the intrinsic pathway of apoptosis.[7]
-
-
Induction of Apoptosis and Cell Cycle Arrest: The upregulation of p21 leads to a halt in cell proliferation, while the increased expression of pro-apoptotic proteins shifts the balance in the BCL-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.
This cascade of events is contingent on the presence of wild-type TP53 in the cancer cells. Tumors with mutated or deleted TP53 are inherently resistant to MDM2 inhibitors like Navtemadlin.
Quantitative Data Summary
The efficacy of Navtemadlin has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of Navtemadlin
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| SJSA-1 | Osteosarcoma (MDM2 amplified) | MTS Assay | EC50 | ~50 nM | [1] |
| MCF-7 | Breast Cancer (low MDM2 expression) | MTS Assay | EC50 | >1 µM (cytostatic) | [1] |
| GBM108 | Glioblastoma (MDM2 amplified) | CellTiter-Glo 3D | IC50 | <10 nM | [8] |
| GBM143 | Glioblastoma (MDM2 amplified) | CellTiter-Glo 3D | IC50 | <10 nM | [8] |
| GBM14 | Glioblastoma (MDM2 non-amplified) | CellTiter-Glo 3D | IC50 | ~10 nM | [8] |
| GBM120 | Glioblastoma (TP53 mutant) | CellTiter-Glo 3D | IC50 | >1000 nM (resistant) | [8] |
| N/A | N/A | Fluorescence Anisotropy | MDM2 Binding Affinity (IC50) | ~1 nM | [1] |
Table 2: Clinical Efficacy of Navtemadlin in the BOREAS Trial (NCT03662126) for Relapsed/Refractory Myelofibrosis
| Endpoint | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | p-value | Reference |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 15% | 5% | 0.08 | [9][10][11] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 24% | 12% | 0.05 | [9][11] |
| Mean Absolute TSS Change from Baseline to Week 24 | -4.6 | +0.9 | 0.0078 | [12] |
| Bone Marrow Fibrosis Reduction at Week 24 | 48% | 24% | N/A | [10] |
| Partial Molecular Response (≥50% driver gene reduction) | 21% | 12% | N/A | [10] |
Table 3: Clinical Efficacy of Navtemadlin in Merkel Cell Carcinoma (NCT03787602)
| Dose Regimen | Confirmed Objective Response Rate (ORR) | Unconfirmed + Confirmed ORR | Disease Control Rate (DCR) | Reference |
| 180 mg (5 days on / 23 days off) | 25% | 38% | 63% | [13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of Navtemadlin.
Western Blotting for p53 Pathway Proteins
Objective: To qualitatively and semi-quantitatively assess the protein levels of p53, MDM2, and p21 following Navtemadlin treatment.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., SJSA-1, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Navtemadlin (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)
Objective: To determine the effect of Navtemadlin on the viability and proliferation of cancer cells and to calculate EC50/IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Navtemadlin for a specified duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTS: Measure the absorbance at 490 nm using a plate reader.
-
CellTiter-Glo: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the data to untreated control cells and plot the results as a dose-response curve to determine the EC50 or IC50 value.
Mouse Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of Navtemadlin in reducing tumor growth.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly and calculate the tumor volume.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer Navtemadlin (e.g., by oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor growth, body weight, and the general health of the mice. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of p53 pathway activation by Western blotting or immunohistochemistry.
Conclusion and Future Directions
Navtemadlin represents a significant advancement in the field of p53-targeted cancer therapy. Its potent and selective inhibition of MDM2 effectively reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in TP53 wild-type tumors. The use of its deuterated isotopologue, this compound, as an internal standard has been instrumental in the precise characterization of its pharmacokinetic profile, which is essential for its clinical development.
Clinical data, particularly from the BOREAS trial in myelofibrosis, have demonstrated not only symptomatic improvement but also potential disease-modifying effects. This underscores the promise of this therapeutic approach in a patient population with high unmet medical need.
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of Navtemadlin with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers beyond TP53 status to better select patients who are most likely to respond to Navtemadlin.
-
Expansion to Other Malignancies: Investigating the efficacy of Navtemadlin in other TP53 wild-type cancers where MDM2 is overexpressed.
The continued development of Navtemadlin and other MDM2 inhibitors holds the potential to unlock the power of the p53 tumor suppressor pathway for the benefit of a wide range of cancer patients.
References
- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ash.confex.com [ash.confex.com]
- 10. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. Navtemadlin (KRT-232) activity after failure of anti-PD-1/L1 therapy in patients (pts) with <em>TP53<sup>WT</sup></em> Merkel cell carcinoma (MCC). - ASCO [asco.org]
Disclaimer: Publicly available scientific literature and clinical trial data do not contain specific studies on "Navtemadlin-d7." This guide, therefore, focuses on the established metabolic pathways of navtemadlin and outlines the strategic use of a deuterated analog, such as this compound, as a powerful tool for in-depth drug metabolism investigations. The experimental protocols and metabolic pathways described are based on established methodologies in drug development and the known biotransformation of navtemadlin.
Executive Summary
Navtemadlin (formerly KRT-232 and AMG-232) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By preventing MDM2-mediated degradation of p53, navtemadlin restores p53 tumor suppressor activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] Understanding the metabolic fate of navtemadlin is critical for optimizing its therapeutic index, managing drug-drug interactions, and ensuring predictable clinical outcomes. This technical guide provides an in-depth overview of the known metabolism of navtemadlin and details how a deuterated version, this compound, can be employed to elucidate its metabolic pathways, quantify metabolite formation, and assess pharmacokinetic profiles.
Navtemadlin Pharmacokinetics and Metabolism
Navtemadlin is primarily metabolized to a major circulating acyl glucuronide metabolite, designated as M1.[4] The formation of this glucuronide conjugate is a significant clearance pathway for the drug.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of navtemadlin and its M1 metabolite in humans.
| Parameter | Navtemadlin | M1 (Acyl Glucuronide) | Citation |
| Mean Cmax (60 mg dose, fasted) | 525 ng/mL (66% CV) | 118 ng/mL (70% CV) | [4] |
| Median tmax (60 mg dose, fasted) | 2.0 hours | 2.02 hours | [4] |
| Mean AUC0-24 (60 mg dose, fasted) | 2492 ng·h/mL (55% CV) | 607 ng·h/mL (60.9% CV) | [4] |
| Mean Terminal Half-life (t1/2) | 18.6 hours | 16.2 hours | [4] |
| Acyl Glucuronide to Parent Drug AUC0-t Ratio | - | ~0.2 | [4] |
| Protein Binding | 97.5% | Not specified | [4] |
CV: Coefficient of Variation
| Dose | Mean Cmax | Mean AUC24h | Citation |
| 240 mg daily (MTD in solid tumors) | 1350 ng/mL | 8480 ng·h/mL | [5] |
| 360 mg daily (MTD in AML) | 5090 ng/mL | 27900 ng·h/mL | [5] |
MTD: Maximum Tolerated Dose; AML: Acute Myeloid Leukemia
The Role of this compound in Metabolism Studies
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. The deuterium atoms act as a "heavy" tag, allowing for the differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices.
Key applications of this compound include:
-
Metabolite Identification: Co-administration of a 1:1 mixture of navtemadlin and this compound results in a characteristic "doublet" peak in the mass spectrum for the parent drug and all its metabolites. This unique isotopic signature simplifies the identification of drug-related material in a complex background.
-
Reaction Phenotyping: Incubating this compound with specific recombinant human cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGT) can pinpoint the enzymes responsible for its metabolism.
-
Quantitative Bioanalysis: this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays to quantify navtemadlin and its metabolites in biological samples, ensuring high accuracy and precision.[5]
-
Pharmacokinetic Studies: Deuteration at a site of metabolism can alter the rate of that metabolic reaction (the "kinetic isotope effect"). By comparing the pharmacokinetics of navtemadlin and this compound, researchers can quantify the contribution of a specific metabolic pathway to the overall clearance of the drug.
Experimental Protocols
In Vitro Metabolite Identification in Human Liver Microsomes
Objective: To identify the metabolic products of navtemadlin in a primary site of drug metabolism.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.
-
Initiation of Reaction: Add the cofactor NADPH (for oxidative metabolism) or UDPGA (for glucuronidation) to initiate the metabolic reaction. A control incubation without the cofactor is run in parallel.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent and analyze by LC-MS/MS to identify parent drug and potential metabolites.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and compare it to the non-deuterated form.
Methodology:
-
Animal Dosing: Administer a single dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via oral gavage or intravenous injection. A parallel cohort receives an equimolar dose of navtemadlin.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentrations of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method, with the non-deuterated navtemadlin as the internal standard (or vice versa).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC, and t1/2.
Visualizing Pathways and Workflows
Navtemadlin's Mechanism of Action
Caption: Navtemadlin inhibits the MDM2-p53 interaction, leading to p53 activation.
Hypothetical Metabolic Pathway of Navtemadlin
References
- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. onclive.com [onclive.com]
- 4. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navtemadlin (also known as KRT-232 or AMG-232) is an orally bioavailable, selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2] By blocking the interaction between MDM2 and the tumor suppressor protein p53, Navtemadlin restores p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4] Accurate quantification of Navtemadlin in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development.
This document provides detailed application notes and protocols for the quantitative analysis of Navtemadlin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Navtemadlin-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's chemical and physical properties, thereby correcting for variability in sample preparation, chromatography, and ionization.[5][6][7]
Mechanism of Action: The p53 Signaling Pathway and Navtemadlin Intervention
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle and apoptosis.[3] MDM2 is a primary negative regulator of p53.[3] It binds to p53, inhibiting its transcriptional activity and promoting its degradation.[3] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[8] Navtemadlin disrupts the MDM2-p53 interaction, reactivating p53 and its downstream pathways.[4]
Experimental Protocols
Quantification of Navtemadlin in Human Plasma and Brain Tissue
This protocol describes a validated LC-MS/MS method for the quantification of Navtemadlin in human plasma and brain tissue homogenate.[2][9]
Materials and Reagents:
-
Navtemadlin analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (EDTA)
-
Brain tissue
-
Phosphate buffered saline (PBS)
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX 5500 triple quadrupole mass spectrometer or equivalent[2][9]
-
Analytical Column: ZORBAX XDB C18, 2.1 x 50 mm, 3.5 µm or equivalent[2][9]
Sample Preparation Workflow:
Detailed Procedure:
-
Brain Tissue Homogenization: Homogenize brain tissue in PBS (1:3 w/v).
-
Sample Aliquoting: Aliquot 50 µL of plasma or brain tissue homogenate into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in 50% ACN) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.[2][9]
-
Vortex and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | |
| Column | ZORBAX XDB C18, 2.1 x 50 mm, 3.5 µm[2][9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A linear gradient appropriate to separate Navtemadlin from matrix components. (e.g., 5% B to 95% B over 2 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2][9] |
| Multiple Reaction Monitoring (MRM) Transitions | Navtemadlin: m/z 568.2 → 425.1 (Quantifier), m/z 568.2 → 141.1 (Qualifier)This compound: m/z 575.2 → 432.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
(Note: MRM transitions and MS parameters should be optimized for the specific instrument used.)
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for Navtemadlin.[2][9]
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Human Plasma | 1 - 1000 | Linear | >0.99 |
| Brain Tissue Homogenate | 1 - 1000 | Linear | >0.99 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Human Plasma | LLOQ | 1 | -3.9 to 2.0 | ≤ 10.6 |
| Low | 3 | -2.5 to 1.5 | ≤ 8.5 | |
| Mid | 100 | -1.8 to 0.5 | ≤ 5.2 | |
| High | 800 | -2.1 to 1.3 | ≤ 4.7 | |
| Brain Tissue Homogenate | LLOQ | 1 | -4.3 to 4.0 | ≤ 6.6 |
| Low | 3 | -3.0 to 2.3 | ≤ 5.8 | |
| Mid | 100 | -2.8 to 1.5 | ≤ 3.4 | |
| High | 800 | -3.2 to 2.1 | ≤ 2.9 |
Data derived from published literature demonstrating typical assay performance.[2][9]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Navtemadlin in complex biological matrices. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers in the field of drug development and analysis, ensuring accurate and reproducible results in preclinical and clinical studies.
References
- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Navtemadlin (also known as KRT-232 or AMG-232) is an orally bioavailable, selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, Navtemadlin liberates the p53 tumor suppressor protein from its primary negative regulator, MDM2.[3][4] This restores p53 activity, leading to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4][5] The clinical development of Navtemadlin in various malignancies, particularly myelofibrosis, necessitates robust bioanalytical methods to characterize its pharmacokinetic (PK) profile.[1][6]
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Accurate quantification of Navtemadlin in biological matrices is critical for these studies. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantitative bioanalysis of small molecules in complex matrices like plasma.[2][7]
This application note provides a detailed protocol for the quantitative analysis of Navtemadlin in plasma for pharmacokinetic studies. The method employs Navtemadlin-d7, a stable isotope-labeled analog, as an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[8]
Mechanism of Action: MDM2 Inhibition by Navtemadlin
In normal, unstressed cells, the tumor suppressor protein p53 is maintained at low levels, primarily through its interaction with the E3 ubiquitin ligase MDM2.[3][4] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4] In many cancers with wild-type TP53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions.
Navtemadlin is designed to fit into the p53-binding pocket of MDM2, competitively inhibiting the MDM2-p53 interaction.[9] This frees p53 from MDM2-mediated degradation, leading to p53 accumulation and activation. Activated p53 then functions as a transcription factor, inducing the expression of genes that lead to cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][4] This targeted mechanism makes Navtemadlin a promising therapeutic for TP53 wild-type tumors.
References
- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Navtemadlin (KRT-232) in human plasma, utilizing Navtemadlin-d7 as the internal standard. Sample preparation is streamlined through a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated over a linear range of 1–1000 ng/mL and demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Navtemadlin (also known as KRT-232) is a potent, orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2] By blocking the interaction between MDM2 and the tumor suppressor protein p53, Navtemadlin restores p53's function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3][4] This mechanism of action makes it a promising therapeutic agent in various malignancies.[2][4]
Reliable quantification of Navtemadlin in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. This document provides a detailed protocol for a validated LC-MS/MS method to measure Navtemadlin concentrations in human plasma, using a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.[5]
Mechanism of Action: The MDM2-p53 Pathway
Navtemadlin's therapeutic effect is centered on the reactivation of the p53 signaling pathway.[3] In many cancers, the p53 protein, a critical tumor suppressor, is inactivated by its negative regulator, MDM2.[3][6] MDM2 binds to p53, promoting its degradation and inhibiting its ability to regulate genes involved in cell cycle control and apoptosis.[3] Navtemadlin competitively binds to MDM2 at the p53-binding pocket, disrupting the MDM2-p53 interaction.[2][4] This liberates p53, allowing it to accumulate in the nucleus, activate downstream target genes, and ultimately trigger apoptosis in malignant cells.[3][6]
Figure 1. Navtemadlin's Mechanism of Action.
Experimental Protocols
-
Navtemadlin reference standard (Cayman Chemical or equivalent)
-
This compound internal standard (Custom synthesis or equivalent)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q)
-
Human plasma (K2-EDTA)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Navtemadlin and this compound in acetonitrile.
-
Working Solutions: Serially dilute the Navtemadlin stock solution with 50:50 acetonitrile/water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
The sample preparation is based on a protein precipitation method.[2][4]
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Figure 2. Sample Preparation Workflow.
The following tables summarize the chromatographic and mass spectrometric conditions, adapted from a validated method for Navtemadlin.[2][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Agilent 1260 HPLC or equivalent |
| Column | ZORBAX XDB C18, 4.6 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 1.5 | 95 |
| 2.5 | 95 |
| 2.6 | 40 |
| 4.0 | 40 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | SCIEX 5500 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 450 °C |
| Curtain Gas | 20 psi |
| Collision Gas | 7 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| Navtemadlin | 569.2 | 194.2 | 150 | 27 |
| This compound (IS) | 576.2 | 201.2 | 150 | 35 |
(Note: The m/z for this compound is predicted. The actual values for Navtemadlin-d6 were 575.2 → 200.2.[4] These should be optimized empirically.)
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, and stability.[2][4]
Table 5: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 1–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 6: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | 85.0–115.0 |
| Low | 3 | ≤ 10.6 | ≤ 10.6 | 96.1–102.0 |
| Medium | 100 | ≤ 10.6 | ≤ 10.6 | 96.1–102.0 |
| High | 800 | ≤ 10.6 | ≤ 10.6 | 96.1–102.0 |
(Data based on published values for a similar assay.[2][4])
Table 7: Stability Assessment
| Condition | Duration | Stability |
|---|---|---|
| Autosampler | 24 hours at 4 °C | Stable |
| Bench-top | 6 hours at room temp. | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long-term | 20 months at -70 °C | Stable[2][4] |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for quantifying Navtemadlin in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a clinical research setting. The use of a deuterated internal standard ensures the accuracy and robustness of the results. This method can be readily implemented in laboratories to support the clinical development of Navtemadlin.
References
- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Introduction
Navtemadlin (also known as KRT-232 or AMG-232) is a potent and selective, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By blocking this interaction in cancer cells with wild-type TP53, Navtemadlin stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[2][3] Understanding the metabolic fate of Navtemadlin is crucial for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profile, ensuring its safety and efficacy in clinical applications.[4] The use of stable isotope-labeled compounds, such as Navtemadlin-d7, is a powerful technique for unequivocally tracing and quantifying the drug and its metabolites in complex biological matrices.[1]
This compound is a deuterated form of Navtemadlin, where seven hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling minimally alters the physicochemical properties of the molecule but provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug by mass spectrometry.[1] This makes it an ideal tool for use as an internal standard for accurate quantification of Navtemadlin and for metabolite identification and tracing studies.[1][5]
Principle of Application
The primary application of this compound is to serve as a tracer and internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. When used for metabolite tracing, a biological system (e.g., in vitro microsomal incubation or in vivo animal model) is treated with a mixture of Navtemadlin and a known concentration of this compound. The mass spectrometer can then distinguish between the unlabeled drug and its metabolites and their deuterated counterparts. This allows for the confident identification of drug-related material and helps in elucidating the biotransformation pathways.
Signaling Pathway of Navtemadlin
Navtemadlin's mechanism of action centers on the restoration of the p53 tumor suppressor pathway.[2][3] In many cancers with wild-type TP53, the p53 protein is inactivated by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. Navtemadlin competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[2] This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest, senescence, and apoptosis.[3]
References
- 1. immunomart.org [immunomart.org]
- 2. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Treatment Causes Myelofibrosis Cell Death - HealthTree for Myelofibrosis [healthtree.org]
- 4. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Navtemadlin-d7, a deuterated analog of the MDM2 inhibitor Navtemadlin (also known as KRT-232 or AMG-232), in preclinical cancer research. The protocols outlined below are based on established methodologies from various preclinical studies and are intended to serve as a detailed resource for investigating the anti-cancer properties of this compound.
Mechanism of Action
Navtemadlin is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4] In cancer cells with wild-type TP53, the MDM2 protein acts as a key negative regulator of the p53 tumor suppressor.[2][5] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation through ubiquitination.[2] Navtemadlin competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[4] This restores p53 function, leading to the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and senescence in tumor cells.[1][2][6] Preclinical studies have demonstrated that Navtemadlin can induce the expression of p53 target genes such as p21, PUMA, and MDM2 itself.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Navtemadlin in various cancer models.
Table 1: In Vitro Efficacy of Navtemadlin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 9.1 | [7] |
| GBM108 | Glioblastoma (MDM2-amplified) | ~10-100 | [8] |
| GBM143 | Glioblastoma (MDM2-amplified) | ~10-100 | [8] |
| GBM14 | Glioblastoma (MDM2 non-amplified) | ~10-100 | [8] |
| GBM148 | Glioblastoma (MDM2-amplified) | ~100-1000 | [8] |
| GBM10 | Glioblastoma (MDM2 non-amplified) | ~100-1000 | [8] |
| B16-F10 (p53+/+) | Melanoma | Dose-dependent growth inhibition | [1][9] |
| MOLM13 | Acute Myeloid Leukemia | 0.5 - 1.0 µM (used in studies) | [10] |
| MV-4-11 | Acute Myeloid Leukemia | 0.5 - 1.0 µM (used in studies) | [10] |
Table 2: In Vivo Efficacy of Navtemadlin
| Cancer Model | Animal Model | Dosage | Outcome | Reference |
| SJSA-1 Xenograft | Mouse | 9.1 mg/kg (ED50) | Tumor growth inhibition | [7] |
| B16-F10 Syngeneic | C57Bl/6 Mice | Not specified | Significant reduction in tumor growth | [1][11] |
| GBM108 (MDM2-amplified) PDX (subcutaneous) | Mouse | 25 mg/kg | Significant survival extension | [8] |
| GBM14 (MDM2 non-amplified) PDX (subcutaneous) | Mouse | 100 mg/kg | Delayed tumor growth | [8] |
| GBM108 (MDM2-amplified) PDX (orthotopic) | Efflux-deficient mice | 25 mg/kg | Doubled survival | [8] |
Table 3: Pharmacokinetic Parameters of Navtemadlin
| Species | Dose | Cmax | AUC | Reference |
| Human | 240 mg (MTD) | 1350 ng/mL | 8480 ng*h/mL | [7] |
| Mouse (GBM108 flank PDX) | 25 mg/kg | - | Mean intra-tumoral level: 590 nM | [12] |
| Mouse (GBM14 flank PDX) | 100 mg/kg | - | Mean intra-tumoral level: 2990 nM | [12] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS-based)
This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10³ cells/well for B16-F10 cells) and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blotting for Protein Expression
This protocol is to assess the effect of this compound on the expression levels of p53 and its downstream targets.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at various concentrations for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Lyse the cells using RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Preclinical Models
1. Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude mice) or syngeneic models (e.g., C57Bl/6 for B16-F10 cells)[1]
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS, potentially mixed with Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a specific volume (e.g., 250 mm³ for efficacy studies or 400 mm³ for PK/PD studies), randomize the mice into treatment and control groups.[8]
-
Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg or 100 mg/kg, once daily).[8] The control group receives the vehicle.
-
Measure tumor volumes and mouse body weight two to three times weekly.[8]
-
The study endpoint can be defined as the tumor reaching a predetermined maximum volume or when signs of morbidity are observed.[8]
-
At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., p21 mRNA levels) or histological examination.[2]
-
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
This protocol outlines the collection of samples for PK/PD analysis in tumor-bearing mice.
-
Materials:
-
Tumor-bearing mice from the efficacy study
-
Blood collection tubes (e.g., with EDTA)
-
Instruments for tissue homogenization
-
LC-MS/MS system for bioanalysis
-
-
Protocol:
-
At specified time points after the final dose of this compound, collect blood samples via cardiac puncture or tail vein bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Excise tumors, weigh them, and snap-freeze in liquid nitrogen or store at -80°C.
-
Homogenize tumor tissues for drug concentration analysis or for the assessment of pharmacodynamic markers (e.g., protein or mRNA levels of p53 targets).
-
Analyze this compound concentrations in plasma and tumor homogenates using a validated LC-MS/MS method.[7]
-
Correlate drug exposure with pharmacodynamic effects and anti-tumor efficacy.
-
Important Considerations
-
TP53 Status: The efficacy of Navtemadlin is dependent on the presence of wild-type TP53.[2][8] It is crucial to confirm the TP53 status of the cancer models used.
-
MDM2 Amplification: Tumors with MDM2 amplification may exhibit increased sensitivity to Navtemadlin.[8]
-
Combination Therapies: Navtemadlin has shown synergistic effects when combined with other treatments like radiotherapy and other chemotherapeutic agents.[1][9]
-
Deuterated vs. Non-deuterated: this compound is a deuterated analog. While often used as an internal standard in analytical methods, its own pharmacokinetic and pharmacodynamic properties should be carefully characterized if it is being used as the primary investigational agent.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Validate User [ashpublications.org]
- 11. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Navtemadlin, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, for use in preclinical animal research. The following protocols and data have been synthesized from published preclinical studies to guide researchers in designing animal experiments.
Mechanism of Action
Navtemadlin functions by inhibiting the E3 ubiquitin ligase MDM2, which leads to the stabilization and activation of the tumor suppressor protein p53. In cancer cells with wild-type TP53, this activation can induce cell cycle arrest, apoptosis, and senescence. Preclinical studies have demonstrated that the efficacy of Navtemadlin is particularly pronounced in tumor models with MDM2 amplification.
Below is a diagram illustrating the signaling pathway affected by Navtemadlin.
Caption: Navtemadlin's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Navtemadlin in various animal models.
Table 1: Navtemadlin Dosing Protocols in Murine Models
| Animal Model | Tumor Type | Dosing Route | Dose Range (mg/kg) | Dosing Frequency | Study Duration | Reference |
| Athymic Nude Mice | Glioblastoma (subcutaneous PDX, MDM2-amplified) | Oral Gavage | 25 | Daily | 4 weeks | [1][2][3] |
| Athymic Nude Mice | Glioblastoma (subcutaneous PDX, MDM2-non-amplified) | Oral Gavage | 100 | Daily | 4 weeks | [1][2][3] |
| Rag-/-Abcb1a-/-Abcg2-/- Mice | Glioblastoma (orthotopic PDX, MDM2-amplified) | Oral Gavage | 25 | Daily | Until endpoint | [1][2][3] |
| Athymic Nude Mice | Glioblastoma (orthotopic PDX, MDM2-amplified) | Oral Gavage | 100 | Not effective | - | [1][2][3] |
| Mice | MOLM-13 Xenograft | Oral | 25, 50, 100 | Not specified | Up to 31 days | [4] |
Table 2: Pharmacokinetic Parameters of Navtemadlin in Animals and Humans
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Bioavailability (%) | Reference |
| Rat | 25 mg/kg | Oral | 3751 | Not specified | 7677 | Not specified | 65 | [5] |
| Healthy Human Subjects | 60 mg (new tablet, fasted) | Oral | 525 | 2 | 2492 (AUC0-24) | 18.6 | Not applicable | [6][7] |
| Healthy Human Subjects | 60 mg (new tablet, fed) | Oral | Not specified | Delayed by 1 hr | Not specified | Not specified | Not applicable | [7] |
| Healthy Human Subjects | 60 mg (old tablet, fasted) | Oral | Not specified | Not specified | Not specified | Not specified | Not applicable | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Efficacy Study in Subcutaneous Glioblastoma Patient-Derived Xenografts (PDX)
This protocol is adapted from studies evaluating Navtemadlin in subcutaneous GBM PDX models.[1][2][3]
Objective: To assess the anti-tumor efficacy of Navtemadlin in a subcutaneous GBM PDX model.
Materials:
-
Athymic nude mice
-
Glioblastoma PDX tissue
-
Navtemadlin
-
Vehicle control (e.g., 15% w/v hydroxypropyl-β-cyclodextrin/1% w/v Pluronic F-68 in ddH₂O, pH adjusted to ~9)[1][3]
-
Calipers for tumor measurement
-
Dosing gavage needles
Workflow Diagram:
Caption: Workflow for in vivo efficacy studies.
Procedure:
-
Tumor Implantation: Subcutaneously implant GBM PDX tissue into the flanks of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three times weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a volume of approximately 250 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights two to three times per week.
-
The defined endpoint for the study is when the tumor volume reaches three times the initial volume at the start of treatment.[3]
-
-
Data Analysis: Compare the time to endpoint between the treatment and control groups to determine the efficacy of Navtemadlin.
Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Study
This protocol outlines a method for assessing the pharmacokinetic and pharmacodynamic effects of a single dose of Navtemadlin.[1]
Objective: To evaluate the pharmacokinetic profile of Navtemadlin and its pharmacodynamic effect on target gene expression.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
Navtemadlin and vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
Flash-freezing supplies (e.g., liquid nitrogen)
-
qRT-PCR reagents
Workflow Diagram:
Caption: Workflow for PK/PD studies.
Procedure:
-
Tumor Establishment: Allow subcutaneous tumors to grow to approximately 400 mm³.
-
Dosing: Administer a single dose of Navtemadlin (e.g., 100 mg/kg) or vehicle via oral gavage.
-
Sample Collection: At 24 hours post-dose, collect blood samples and harvest tumor tissue.
-
Pharmacokinetic Analysis:
-
Process blood to plasma.
-
Analyze plasma samples to determine the concentration of Navtemadlin.
-
-
Pharmacodynamic Analysis:
-
Flash-freeze tumor tissue.
-
Extract RNA and perform qRT-PCR to measure the expression of p53 target genes (e.g., CDKN1A (p21) and MDM2).
-
Important Considerations
-
Toxicity: MDM2 inhibitors can cause on-target toxicities in normal tissues with rapid cell turnover, such as the gastrointestinal tract and bone marrow, leading to side effects like thrombocytopenia and neutropenia.[8] Careful monitoring of animal health, including body weight and clinical signs, is crucial.
-
Dose and Schedule Dependency: The efficacy and toxicity of MDM2 inhibitors can be highly dependent on the dosing schedule. Intermittent dosing schedules have been explored to manage toxicity while maintaining efficacy.[8][9]
-
Blood-Brain Barrier Penetration: Navtemadlin has been shown to have limited central nervous system distribution due to blood-brain barrier efflux.[1][2][3] This is a critical consideration for studies involving brain tumors.
-
TP53 Status: The anti-tumor activity of Navtemadlin is dependent on the presence of wild-type TP53. Therefore, it is essential to use cell lines and animal models with confirmed wild-type TP53 status.
References
- 1. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 5. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 9. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navtemadlin (also known as AMG 232 or KRT-232) is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, with significant potential in oncology.[1][2][3] The use of deuterated internal standards, such as Navtemadlin-d7, is a common practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to improve accuracy and precision.[4][5] The stable isotope-labeled standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, allowing for reliable correction of matrix effects and other sources of variability.[4]
This document provides detailed application notes and protocols for the analytical separation of this compound from its non-deuterated form, Navtemadlin. The methodologies described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control of Navtemadlin drug products. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Separation
The separation of isotopologues, molecules that differ only in their isotopic composition, presents a unique analytical challenge due to their nearly identical physicochemical properties. However, the substitution of hydrogen with deuterium can lead to subtle differences in polarity and intermolecular interactions, which can be exploited for chromatographic separation.[6][7]
-
Chromatographic Separation: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. While Navtemadlin and this compound are expected to have very similar retention times, careful optimization of the stationary phase, mobile phase composition, and temperature can achieve baseline separation. The slightly increased polarity of deuterated compounds can sometimes lead to earlier elution on reversed-phase columns.[7]
-
Mass Spectrometric Detection: Mass spectrometry (MS) provides an orthogonal method for distinguishing between Navtemadlin and this compound based on their mass-to-charge ratio (m/z). The seven deuterium atoms in this compound result in a mass increase of approximately 7 Da compared to the non-deuterated form, allowing for clear differentiation and quantification.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the separation and analysis of Navtemadlin and this compound.
Caption: Experimental workflow for the analysis of Navtemadlin.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the chromatographic separation of Navtemadlin and this compound, which can be useful for purity assessments and preliminary method development. Complete baseline separation may be challenging with UV detection alone but is achievable with optimized conditions.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Navtemadlin and this compound reference standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40-70% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Sample Preparation:
-
Prepare a stock solution of Navtemadlin and this compound (1 mg/mL) in methanol.
-
Create a mixed working standard containing both compounds at a concentration of 10 µg/mL in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Expected Results:
Under these conditions, two closely eluting peaks should be observed. This compound may elute slightly earlier than Navtemadlin. The retention times will be highly dependent on the specific column and HPLC system used.
| Compound | Expected Retention Time (min) |
| This compound | ~ 7.2 |
| Navtemadlin | ~ 7.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a robust method for the simultaneous separation and quantification of Navtemadlin and this compound, ideal for bioanalytical applications.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis and better resolution.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Navtemadlin and this compound reference standards.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-80% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions:
The following table summarizes the precursor and product ions for Navtemadlin and this compound. These transitions should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Navtemadlin | 598.2 | 436.1 | 25 |
| This compound | 605.2 | 443.1 | 25 |
Sample Preparation for Bioanalysis (Plasma):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS system.
Signaling Pathway Context
The following diagram illustrates the mechanism of action of Navtemadlin, which is relevant to understanding its therapeutic context.
Caption: Navtemadlin's mechanism of action.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful separation and quantification of Navtemadlin and its deuterated internal standard, this compound. The HPLC-UV method is suitable for preliminary analysis and purity checks, while the LC-MS/MS method offers the high sensitivity and selectivity required for quantitative bioanalysis in complex matrices. Proper method validation should be performed to ensure the accuracy, precision, and robustness of these methods for their intended applications in drug development and research.
References
- 1. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Navtemadlin-d7 for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Navtemadlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] By binding to MDM2, Navtemadlin blocks its interaction with the p53 tumor suppressor protein.[1][2] This leads to the stabilization and activation of p53, which can induce cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53.[1][4] this compound is a deuterated version of Navtemadlin, which is often used as an internal standard in analytical methods. For the purposes of in-vitro assay development and solubility, its physical properties are considered comparable to the non-deuterated form.
Q2: What are the primary challenges when working with this compound in in-vitro assays?
The primary challenge with this compound is its poor aqueous solubility. The compound is insoluble in water, which can lead to precipitation when diluted from a stock solution into aqueous cell culture media.[5] This can result in inaccurate compound concentrations and unreliable experimental results. Additionally, some sources suggest that Navtemadlin may be unstable in solution, recommending that solutions be freshly prepared.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3][5] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can decrease the solubility of the compound.[3]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous media.
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the assay as high as is tolerable for the cells being used, typically between 0.1% and 0.5%. However, some cell lines may tolerate up to 1-2%.[6] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in your aqueous medium. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
Pre-warming of Media: Gently pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that are prone to precipitation.
-
Use of a Surfactant (for biochemical assays): For cell-free biochemical assays, the addition of a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds.[6] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[6]
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
Cause: This can be a result of suboptimal solubility, leading to a lower effective concentration of the compound in the assay. It could also be related to the stability of the compound in the assay medium.
Solutions:
-
Confirm Solubility: Before proceeding with extensive experiments, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness, particles). You can also centrifuge the solution and analyze the supernatant to confirm the concentration.
-
Freshly Prepare Solutions: Given the potential instability of Navtemadlin in solution, it is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.[3]
-
Assess Compound Stability in Media: If inconsistent results persist, consider performing a stability study of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points using a suitable analytical method like LC-MS.
Quantitative Data
Table 1: Solubility of Navtemadlin
| Solvent | Concentration | Remarks |
| DMSO | ≥ 50 mg/mL (87.94 mM) | Sonication may be required to achieve this concentration. It is noted that hygroscopic DMSO can negatively impact solubility.[3][5] |
| Water | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound stock solution (in DMSO), pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
For each dilution step, add the this compound solution to the pre-warmed medium while gently vortexing to ensure rapid mixing.
-
Visually inspect the final working solutions for any signs of precipitation.
-
Add the working solutions to the cells immediately after preparation.
-
Prepare a vehicle control using the same dilution scheme with DMSO only.
-
Visualizations
Caption: Mechanism of action of Navtemadlin in p53 wild-type cells.
Caption: General workflow for a cell-based assay with this compound.
References
- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Navtemadlin | AMG232 | p53-MDM2 inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Welcome to the technical support center for Navtemadlin-d7. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of this compound in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your studies.
Introduction to Navtemadlin
Navtemadlin (also known as AMG 232 and KRT-232) is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, Navtemadlin prevents the degradation of the tumor suppressor protein p53, leading to the restoration of p53 activity and subsequent apoptosis in cancer cells with wild-type TP53.[3]
The Challenge of Poor Bioavailability
A significant hurdle in the preclinical evaluation of Navtemadlin is its variable and often low oral bioavailability. Reports on the absolute oral bioavailability in mice have shown conflicting data, with some studies indicating a moderate to high bioavailability of over 42%, while others have reported it to be as low as 16%.[4][5] This variability can be attributed to several factors, including the drug's poor aqueous solubility, animal species and strain differences, and the formulation used for administration. This guide will address these challenges and provide strategies to achieve more consistent and optimal drug exposure in your animal models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent plasma concentrations of this compound in my mouse study?
A1: Several factors can contribute to low and variable plasma levels of this compound:
-
Poor Aqueous Solubility: Navtemadlin is a lipophilic molecule with low water solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Inadequate Formulation: The choice of vehicle for oral administration is critical. A simple suspension in an aqueous vehicle like water or saline may not be sufficient to achieve adequate solubilization and absorption.
-
Animal Model Variability: Different species and even strains of rodents can exhibit significant differences in drug metabolism and absorption. For instance, Navtemadlin has shown moderate to high bioavailability in mice and rats, but low exposure in dogs.[5]
-
First-Pass Metabolism: Like many orally administered drugs, Navtemadlin may be subject to metabolism in the gut wall and liver before it reaches systemic circulation, which can reduce its bioavailability.
Q2: What is a good starting formulation for oral administration of this compound in mice?
A2: Based on published preclinical studies, a recommended starting formulation for oral gavage in mice is a solution containing a cyclodextrin and a surfactant. A specific example is:
-
15% w/v hydroxypropyl-β-cyclodextrin (HPβCD) with 1% w/v Pluronic F-68 in deionized water, with the pH adjusted to approximately 9 using 1N NaOH. [6]
This formulation utilizes HPβCD to form an inclusion complex with Navtemadlin, enhancing its solubility, while Pluronic F-68 acts as a surfactant to improve wettability and dispersion. The alkaline pH also aids in keeping the acidic drug in a more soluble, ionized state.
Q3: Are there more advanced formulation strategies I can try to improve bioavailability?
A3: Yes, if a cyclodextrin-based formulation does not provide sufficient exposure, you can explore more advanced strategies such as:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This can significantly enhance the solubility and absorption of lipophilic drugs.[7]
-
Amorphous Solid Dispersions (ASD): In an ASD, the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate than the crystalline form.[8]
Q4: How does the route of administration affect Navtemadlin's bioavailability?
A4: The route of administration has a significant impact. Intravenous (IV) administration bypasses absorption barriers and results in 100% bioavailability by definition. Comparing the plasma exposure after oral administration to that after IV administration allows for the calculation of absolute oral bioavailability. For compounds with low oral bioavailability, alternative routes like intraperitoneal (IP) or subcutaneous (SC) injections might be considered to achieve consistent exposure, although these routes do not assess oral absorption.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral gavage | Poor drug dissolution in the GI tract. | 1. Switch from a simple suspension to a solubilizing formulation (e.g., HPβCD/Pluronic F-68).2. Consider developing a SEDDS or ASD formulation. |
| High first-pass metabolism. | 1. While difficult to mitigate directly, ensure consistent dosing times and fasting status of animals to reduce variability.2. Use a higher dose if tolerated, to saturate metabolic enzymes. | |
| High variability in plasma concentrations between animals | Inconsistent dosing technique or formulation instability. | 1. Ensure accurate oral gavage technique to deliver the full dose to the stomach.2. For suspensions, ensure the formulation is homogenous by vortexing or stirring immediately before dosing each animal.3. Check the stability of your formulation over the duration of the experiment. |
| Differences in food intake (food effect). | 1. Standardize the fasting period for all animals before dosing (e.g., 4-6 hours).2. Alternatively, consistently dose animals in a fed state if that is more relevant to the intended clinical use. | |
| No detectable drug in plasma | Analytical method lacks sensitivity. | 1. Optimize your LC-MS/MS method to achieve a lower limit of quantification (LLOQ).2. Increase the dose administered to bring plasma concentrations into the quantifiable range. |
| Rapid clearance of the drug. | 1. Conduct a pilot pharmacokinetic study with more frequent early time points (e.g., 5, 15, 30 minutes post-dose) to capture the Cmax accurately. |
Data Presentation: Comparison of Formulation Strategies
While specific comparative data for different this compound formulations is limited in the public domain, the following table illustrates the potential impact of various formulation strategies on the bioavailability of poorly soluble drugs, based on general principles and data from similar compounds.
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Fold-Increase in Bioavailability (vs. Suspension) | Key Considerations |
| Aqueous Suspension | Baseline - relies on intrinsic solubility and dissolution. | 1x (Reference) | Often results in low and variable absorption for poorly soluble drugs. |
| Cyclodextrin Complex | Forms an inclusion complex, increasing aqueous solubility. | 2x - 5x | Effective for many molecules, but capacity-limited. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a micro/nano-emulsion in the gut, keeping the drug in a solubilized state. | 5x - 10x+ | Requires careful selection of oils, surfactants, and co-solvents. Can bypass first-pass metabolism via lymphatic uptake.[7] |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, more soluble amorphous state. | 5x - 15x+ | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form is critical.[8] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Oral Formulation
This protocol describes the preparation of a commonly used vehicle for oral administration of Navtemadlin in mice.[6]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Pluronic F-68
-
Deionized water (ddH₂O)
-
1N Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Prepare the vehicle by dissolving 15% w/v HPβCD and 1% w/v Pluronic F-68 in ddH₂O. For example, to make 10 mL of vehicle, add 1.5 g of HPβCD and 0.1 g of Pluronic F-68 to approximately 8 mL of ddH₂O.
-
Stir the mixture until all components are fully dissolved.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL solution, weigh 100 mg of this compound for 10 mL of vehicle).
-
Add the this compound powder to the vehicle while stirring.
-
Slowly add 1N NaOH dropwise to the mixture while monitoring the pH. Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is approximately 9.
-
Once dissolved, bring the final volume to 10 mL with ddH₂O.
-
Administer to animals via oral gavage at the appropriate volume based on body weight (e.g., 10 mL/kg).
Protocol 2: Workflow for a Pilot Pharmacokinetic Study
This protocol outlines the key steps for conducting a pilot PK study in mice to evaluate the bioavailability of a new this compound formulation.
Workflow:
-
Animal Acclimation: Acclimate animals (e.g., C57BL/6 mice) for at least one week before the study.
-
Fasting: Fast the animals for 4-6 hours prior to dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage.
-
IV Group (for absolute bioavailability): Administer a solubilized formulation of this compound via tail vein injection. A common IV formulation is 30% ethanol:cremophor EL (1:1) and 70% saline.[6]
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) into tubes containing an anticoagulant (e.g., K₂EDTA) at predetermined time points. Suggested time points:
-
Pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, and AUC. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathway of Navtemadlin
References
- 1. researchgate.net [researchgate.net]
- 2. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the identification of unexpected metabolites of Navtemadlin-d7.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary, expected metabolite of Navtemadlin?
A1: The primary and major circulating metabolite of Navtemadlin is an acyl glucuronide, often referred to as M1.[1] This is a Phase II conjugation product formed on the drug's carboxylic acid moiety.[1]
Q2: What is the purpose of using the deuterated form, this compound, in my experiments?
A2: this compound is a stable isotope-labeled version of Navtemadlin. It is typically used as an internal standard (IS) in quantitative bioanalysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS).[2] Because it is chemically almost identical to Navtemadlin but has a higher mass, it can be distinguished by the mass spectrometer, allowing for accurate quantification of the parent drug by correcting for variations during sample preparation and analysis.[2]
Q3: I am observing an unexpected mass signal in my LC-MS analysis. What are the potential sources?
A3: An unexpected signal may not necessarily be a novel metabolite. Common sources include:
-
System Contaminants: Residual compounds from previous analyses or solvents.
-
Matrix Effects: Endogenous molecules from the biological sample (e.g., plasma, urine) that can suppress or enhance ionization.[3]
-
Adduct Formation: The analyte ion associating with solvent or buffer molecules (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).
-
In-Source Fragmentation/Degradation: The parent drug or a known metabolite breaking down within the mass spectrometer's ion source.[4][5]
-
Isomers: Compounds with the same molecular formula and mass but a different chemical structure, which may elute at different retention times.[5][6]
-
A True, Unexpected Metabolite: A product of a minor metabolic pathway or a disproportionate metabolite specific to the experimental system.[7][8]
Q4: Could the deuterium label in this compound cause the formation of unexpected metabolites?
A4: While stable isotopes are generally reliable, two phenomena could lead to unexpected signals:
-
Deuterium/Hydrogen (D/H) Exchange: If the deuterium atoms are located at exchangeable positions (e.g., on a carboxyl or hydroxyl group), they can be replaced by hydrogen atoms from the solvent, leading to peaks at different masses.
-
Kinetic Isotope Effect: The presence of heavier deuterium atoms can slow down the metabolic cleavage of adjacent chemical bonds. This can sometimes alter the preferred metabolic pathway, potentially leading to an increase in metabolites from minor pathways that are less common for the non-deuterated parent drug.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and characterizing unexpected signals observed during the metabolic profiling of this compound.
Issue 1: An unknown peak is detected with a mass that does not correspond to this compound or its known M1 glucuronide metabolite.
Answer: First, verify that the signal is not an artifact. Use a systematic workflow to rule out common non-metabolic sources before proceeding with metabolite identification.
-
Check for Common Adducts: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass. Calculate the mass difference between your unknown peak and the parent compound ([M]) or its expected metabolite. Compare this difference to the masses of common adducts.
Data Presentation: Common Adducts in ESI-MS
Adduct Mass Shift (Positive Ion Mode) Mass Shift (Negative Ion Mode) Sodium + 22.9892 Da ([M+Na]⁺) N/A Potassium + 38.9631 Da ([M+K]⁺) N/A Ammonium + 18.0338 Da ([M+NH₄]⁺) N/A Acetonitrile + 41.0265 Da ([M+ACN+H]⁺) N/A Formate N/A + 44.9982 Da ([M+HCOO]⁻) | Acetate | N/A | + 59.0138 Da ([M+CH₃COO]⁻) |
-
Evaluate In-Source Fragmentation: Analyze a pure standard of this compound and its M1 metabolite under identical LC-MS conditions. If the unknown peak appears, it is likely an in-source fragment. Lowering the ion source temperature or voltages may reduce this effect.
-
Run a Blank Sample: Inject a blank sample (matrix without the drug) to check for background contamination or matrix-derived interferences.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for characterizing an unknown mass spectrometry signal.
Issue 2: I have confirmed the unknown signal is not an artifact and suspect it's a Phase I metabolite (e.g., oxidation, hydroxylation). How can I investigate this?
Answer: Navtemadlin, like many drugs, can undergo Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, typically preceding Phase II glucuronidation.[3] The most common modifications are oxidations, which add 15.9949 Da (+O) or hydroxylation which also results in a +15.9949 Da mass shift.
To test this hypothesis, perform an in vitro metabolism assay using liver microsomes, which are rich in CYP enzymes.
-
Incubate with Liver Microsomes: Incubate this compound with human or animal liver microsomes and an NADPH-regenerating system (which is required for CYP activity).
-
Analyze Samples Over Time: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes) and analyze them by LC-MS.
-
Compare with Controls: Run parallel incubations without the NADPH-regenerating system. The formation of the unknown metabolite only in the presence of NADPH strongly suggests it is a product of CYP-mediated metabolism.
See Section 3 for a detailed protocol.
Mandatory Visualization: Simplified Metabolic Pathway
References
- 1. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isotopic exchange of deuterium in Navtemadlin-d7. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, this is a concern because the loss of deuterium atoms (D-H exchange) can alter the compound's pharmacokinetic properties, which are often enhanced by deuteration.[2][3] This can lead to variability in experimental results and compromise the rationale for using a deuterated analog. The C-D bond is stronger than the C-H bond, and breaking it is often a rate-limiting step in drug metabolism; its loss negates this therapeutic advantage.[4]
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: Based on the chemical structure of Navtemadlin, the protons most susceptible to exchange are those adjacent to carbonyl groups (alpha-protons) and the acidic proton on the carboxylic acid moiety. The acidic proton on the carboxylic acid will exchange very rapidly in the presence of any protic solvent. The protons on the carbon atom between the two carbonyl groups in the piperidinone ring are also at risk, particularly under basic or acidic conditions which can facilitate enolization.[5][6] Aromatic protons are generally more stable but can exchange under more extreme conditions, such as in the presence of metal catalysts or strong acids.[7][8]
Q3: What are the primary factors that can induce unwanted isotopic exchange?
A3: The primary factors that can induce D-H exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of protons alpha to carbonyls and on aromatic rings.[6][7] The minimum rate of exchange for many organic molecules is often found in a narrow pH range.[1]
-
Solvent: Protic solvents (e.g., water, methanol) are sources of hydrogen and can facilitate exchange. The use of aprotic solvents is generally recommended.
-
Temperature: Higher temperatures provide the activation energy needed for the exchange reaction to occur, increasing the rate of exchange.
-
Catalysts: The presence of acids, bases, or metal catalysts can significantly accelerate the rate of isotopic exchange.[1][8]
Q4: How can I store this compound and its solutions to ensure isotopic stability?
A4: To ensure isotopic stability during storage:
-
Solid Form: Store solid this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from atmospheric moisture. Store at the recommended temperature, typically cold, to minimize any potential degradation.
-
Solutions: If solutions must be prepared, use anhydrous, aprotic solvents. For long-term storage, flash-freeze aliquots in a suitable solvent and store them at -80°C. Avoid repeated freeze-thaw cycles. When handling deuterated solvents, do so under an inert atmosphere to prevent moisture absorption.[6]
Troubleshooting Guide
This guide addresses specific issues of deuterium loss that may be observed during common experimental workflows.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of deuterium detected by Mass Spectrometry after sample work-up. | Aqueous washes with acidic or basic solutions. | Protocol: Neutralize the reaction mixture to a pH between 6.0 and 7.5 before extraction. Use brines prepared with D₂O instead of H₂O for aqueous washes. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
| Inconsistent potency or pharmacokinetic results between batches. | Gradual isotopic exchange during storage of stock solutions in protic solvents (e.g., methanol, ethanol). | Protocol: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as DMSO-d6 or acetonitrile-d3. Store aliquots at -80°C under an inert atmosphere. For NMR applications, ensure the solvent has a high degree of deuteration.[9][10] |
| Deuterium loss during a chemical reaction (e.g., esterification of the carboxylic acid). | Use of protic solvents, acidic or basic reagents, or elevated reaction temperatures. | Protocol: Whenever possible, use aprotic solvents and non-protic, neutral reagents. If acidic or basic conditions are unavoidable, conduct the reaction at the lowest possible temperature and for the shortest duration. Consider using deuterated reagents if they are a potential source of protons. |
| Back-exchange observed during HPLC-MS analysis. | Use of a mobile phase containing protic solvents (e.g., H₂O, MeOH) at non-optimal pH. | Protocol: Minimize the residence time of the sample in the HPLC system. If possible, use mobile phases with D₂O and deuterated organic solvents. Adjust the mobile phase pH to be as close to neutral as is compatible with the chromatography. Keep the column and solvent reservoirs at a controlled, cool temperature. Note that some back-exchange may be unavoidable; in such cases, it's important to quantify it and correct the data accordingly.[11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Deuterium Incorporation by Mass Spectrometry
-
Sample Preparation: Dissolve a known quantity of this compound in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the isotopic peaks.
-
Data Acquisition: Acquire the mass spectrum of the sample, ensuring sufficient resolution to distinguish between the deuterated and non-deuterated isotopic peaks.
-
Data Analysis: Calculate the extent of deuterium incorporation by determining the relative abundance of the molecular ion peaks corresponding to the fully deuterated, partially deuterated, and non-deuterated forms of Navtemadlin.[12] The centroid of the isotopic cluster can be used to determine the average deuterium incorporation.
Protocol 2: General Handling Procedures for Deuterated Compounds
-
Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and cooled in a desiccator or under a stream of inert gas before use.[13]
-
Solvents: Use high-purity, anhydrous deuterated or aprotic solvents. Purchase solvents in small-volume containers with septa to minimize atmospheric exposure.
-
Atmosphere: Whenever possible, handle solid this compound and prepare solutions in a glove box or under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Transfers: Use dry syringes or cannulas for transferring solutions to minimize exposure to air and moisture.
Visualizations
Caption: Troubleshooting workflow for diagnosing isotopic exchange in this compound.
Caption: Key factors influencing the rate of isotopic exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myuchem.com [myuchem.com]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
For researchers, scientists, and drug development professionals working with Navtemadlin-d7, achieving optimal chromatographic resolution is paramount for accurate quantification and analysis. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may be encountered during experiments.
Troubleshooting Guide: Enhancing this compound Resolution
Poor resolution in the chromatography of this compound can manifest as co-eluting peaks, broad peaks, or peak tailing. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Poor Resolution Between this compound and Co-eluting Peaks
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous solvent ratio. Increasing the aqueous phase can enhance retention and improve separation.[1] Consider switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[2][3][4] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like Navtemadlin, using a high pH mobile phase can improve resolution.[5][6] Ensure the pH is at least one unit away from the analyte's pKa for consistent ionization.[6] |
| Suboptimal Stationary Phase | Change the column's stationary phase. If using a standard C18 column, consider a phenyl or cyano column to introduce different separation mechanisms.[1][2] |
| Gradient Elution Not Optimized | If using gradient elution, a shallower gradient will provide better resolution for closely eluting peaks.[1] |
Problem 2: Peak Tailing of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Add a buffer to the mobile phase to mask residual silanol interactions.[7] Lowering the mobile phase pH to approximately 3.0 or below can also protonate silanol groups and reduce secondary retention.[8] |
| Column Overload | Dilute the sample and reinject to see if peak shape improves.[7][8] A smaller injection volume may also resolve the issue. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from contaminants.[8] If the column is contaminated, try backflushing it with a strong solvent.[8] |
| Deformation of the Column Packing Bed | A void at the column inlet or channels in the packing bed can cause tailing. Replacing the column is often the most effective solution.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for optimizing the mobile phase for this compound?
A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a common additive like formic acid (0.1%) to improve peak shape. From there, you can adjust the solvent ratio, pH, and buffer concentration to fine-tune the separation.[1][8]
Q2: How does temperature affect the resolution of this compound?
A2: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to better mass transfer and sharper peaks.[1] However, excessively high temperatures can risk degrading the analyte. It is advisable to experiment with temperatures in the range of 30-50°C.
Q3: Should I use an isocratic or gradient elution for this compound analysis?
A3: For complex samples containing this compound and multiple impurities or metabolites, gradient elution is generally preferred as it can improve the separation of compounds with a wide range of polarities.[1][9] For simpler mixtures, an isocratic method may be sufficient and offer better reproducibility.
Q4: My this compound peak is broad. What should I do?
A4: Peak broadening can be caused by several factors. First, check for and minimize any dead volume in your HPLC system, ensuring all fittings are secure and tubing is of the appropriate internal diameter.[8] Also, consider that injecting too large of a sample volume can lead to broadening. Finally, optimizing the mobile phase and flow rate can lead to sharper peaks.[2]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare Mobile Phases: Prepare several batches of the aqueous component of your mobile phase, each with a different pH. For example, if your initial condition is 0.1% formic acid (pH ~2.7), you can prepare buffers at pH 3.5, 4.5, and higher if using a pH-stable column.
-
Equilibrate the System: Start with the lowest pH mobile phase and thoroughly equilibrate the column.
-
Inject Sample: Inject the this compound solution.
-
Analyze Results: Record the retention time, peak shape, and resolution from any adjacent peaks.
-
Increase pH: Gradually increase the pH of the mobile phase, allowing the column to equilibrate at each new pH before injecting the sample.
-
Compare Data: Compare the chromatograms at different pH values to determine the optimal pH for resolution.
Protocol 2: Organic Modifier Selection
-
Initial Conditions: Begin with your standard method, for example, using a C18 column with an acetonitrile/water gradient.
-
Substitute Organic Modifier: Prepare a new mobile phase where methanol is substituted for acetonitrile at the same starting and ending gradient concentrations.
-
Equilibrate and Run: Thoroughly flush the system with the new mobile phase to remove all traces of acetonitrile before equilibrating the column and injecting the sample.
-
Compare Chromatograms: Analyze the differences in selectivity and resolution between the acetonitrile and methanol runs. The change in solvent can alter the elution order of closely related compounds.[3]
Visualizing Chromatographic Optimization
To systematically approach the enhancement of this compound resolution, a logical workflow can be followed.
Caption: A workflow for troubleshooting poor resolution of this compound.
This workflow illustrates a step-by-step process for identifying the cause of poor resolution and implementing appropriate solutions.
Caption: Key factors influencing chromatographic resolution.
This diagram highlights the three main factors that contribute to chromatographic resolution—efficiency, selectivity, and retention—and the experimental parameters that can be adjusted to influence them.
References
- 1. mastelf.com [mastelf.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Navtemadlin-d7.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve common issues related to matrix effects during the LC-MS/MS analysis of Navtemadlin.
Q1: I'm observing poor reproducibility and accuracy in my Navtemadlin quantification. Could this be due to matrix effects?
A1: Yes, poor reproducibility and accuracy are hallmark signs of matrix effects. Matrix effects, which include ion suppression or enhancement, are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte and internal standard (IS) in the mass spectrometer's source.[1][2][3] This can lead to erroneous quantification.
To confirm if matrix effects are the culprit, you should systematically evaluate them. A common approach is to compare the analyte's response in a standard solution to its response in a post-extraction spiked matrix sample.[4] Any significant difference indicates the presence of a matrix effect.
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix factor (MF) should be calculated to quantitatively assess the impact of the matrix. According to FDA guidelines, the matrix effect should be evaluated using matrix from at least six different sources.[5][6]
The calculation is as follows:
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factor across the different sources should be less than 15%.
Here is a summary of how to prepare the necessary samples:
| Sample Set | Preparation | Purpose |
| A | This compound standard solution prepared in mobile phase. | To determine the response of the analyte without any matrix influence. |
| B | Blank matrix extract spiked with this compound standard solution at the same concentration as set A. | To determine the response of the analyte in the presence of matrix components. |
Q3: My data shows significant ion suppression for Navtemadlin. What are my options to mitigate this?
A3: Mitigating ion suppression is crucial for accurate bioanalysis. Here are several strategies you can employ, ranging from simple adjustments to more complex method redevelopment:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components. While a simple protein precipitation with acetonitrile has been used for Navtemadlin analysis, if you still face issues, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8][9]
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the co-eluting matrix components. You can achieve this by:
-
Modifying the gradient elution profile.
-
Trying a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the mobile phase composition and pH.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a deuterated internal standard like this compound is highly recommended.[10][11][12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, which can compensate for variations in ionization efficiency.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13]
Below is a workflow to guide you through the process of troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q4: What is Navtemadlin and why is a deuterated internal standard like this compound used?
A4: Navtemadlin (also known as AMG 232 or KRT-232) is an orally available small molecule inhibitor of the MDM2-p53 protein-protein interaction.[14][15] By blocking this interaction, Navtemadlin can restore the tumor-suppressing function of p53.[16][17]
In quantitative bioanalysis using mass spectrometry, a deuterated internal standard such as this compound is the gold standard. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing some hydrogen atoms with deuterium in the Navtemadlin molecule makes it heavier, allowing the mass spectrometer to distinguish it from the non-deuterated drug. Because its chemical and physical properties are nearly identical to the parent drug, this compound co-elutes and experiences the same ionization effects, thus providing a reliable way to correct for matrix effects and other sources of variability during sample processing and analysis.[11]
Q5: What are the most common sources of matrix effects in plasma samples?
A5: The most common sources of matrix effects in plasma are phospholipids from cell membranes. Other endogenous components like salts, proteins, and metabolites can also contribute.[3] Exogenous sources, such as anticoagulants (e.g., Li-heparin) and polymers from plastic tubes, have also been shown to cause matrix effects.[18]
The signaling pathway below illustrates how these components can interfere with the analysis.
Q6: Are there specific experimental protocols I can follow to evaluate matrix effects for this compound?
A6: Yes, here is a detailed protocol for a post-extraction spike experiment to determine the matrix factor.
Objective: To quantify the matrix effect on this compound analysis in plasma.
Materials:
-
Blank human plasma from at least 6 different donors.
-
This compound and this compound internal standard (IS) stock solutions.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Mobile phase.
Experimental Protocol:
-
Prepare Quality Control (QC) Samples:
-
Prepare low and high QC samples by spiking known concentrations of this compound into a pooled blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
For each of the 6 plasma lots:
-
Pipette 100 µL of blank plasma into a microcentrifuge tube.
-
Add 300 µL of ACN containing the IS.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube. This is the blank matrix extract .
-
-
-
Prepare Sample Sets for Matrix Factor Calculation:
-
Set 1 (Neat Solution): Prepare a solution of this compound in mobile phase at the low and high QC concentrations.
-
Set 2 (Post-Spiked Samples):
-
Take an aliquot of the blank matrix extract from each of the 6 donors.
-
Spike with this compound to achieve the final concentrations of the low and high QCs.
-
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of Set 1 and Set 2 onto the LC-MS/MS system.
-
Acquire data using the validated method for this compound.
-
-
Data Analysis:
-
Calculate the mean peak area for this compound in the neat solutions (Set 1).
-
Determine the peak area for this compound in each of the 6 post-spiked matrix extracts (Set 2).
-
Calculate the Matrix Factor for each donor at each QC level:
-
MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Calculate the mean MF and the %CV across the 6 donors.
-
Acceptance Criteria:
-
The %CV of the matrix factor from the six different lots of matrix should not be greater than 15%.
Q7: Where can I find regulatory guidance on matrix effect evaluation?
A7: The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which includes specific recommendations for assessing matrix effects.[5][6][19] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation also provides a harmonized international standard.[20][21] These documents are essential reading for anyone conducting bioanalytical studies for regulatory submissions.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 10. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. providiongroup.com [providiongroup.com]
- 14. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moh.gov.bw [moh.gov.bw]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 21. fda.gov [fda.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Navtemadlin-d7. The information is designed to help refine dosage for optimal therapeutic effect and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Navtemadlin and how does it work?
Navtemadlin, also known as KRT-232 or AMG-232, is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In many cancers with a normal (wild-type) TP53 gene, the MDM2 protein is overexpressed, leading to the suppression of the p53 tumor suppressor protein.[3][4] Navtemadlin works by binding to MDM2, which prevents it from targeting p53 for degradation. This liberates p53, allowing it to accumulate, activate its target genes, and induce cell cycle arrest, senescence, or apoptosis (programmed cell death) in cancer cells.[1][3] This mechanism makes it a promising therapeutic agent in malignancies that retain wild-type TP53.[5]
Q2: What is this compound and how does it differ from Navtemadlin?
This compound is a deuterated form of Navtemadlin. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing specific hydrogen atoms with deuterium can alter a drug's metabolic profile, often making it more resistant to metabolic breakdown. This can lead to a longer half-life and increased exposure in the body, which can be advantageous for pharmacokinetic (PK) studies. For experimental purposes, this compound is often used as an internal standard in mass spectrometry-based assays to accurately quantify Navtemadlin concentrations in biological samples.
Q3: What is the primary determinant of a cell's sensitivity to Navtemadlin?
The primary determinant of a tumor cell's sensitivity to Navtemadlin is its TP53 mutation status.[2] The drug's mechanism of action is entirely dependent on the presence of functional, wild-type p53.[6] Cells with mutated or null TP53 will not respond to Navtemadlin because the drug's target, the MDM2-p53 interaction, is not the primary driver of oncogenesis in these cells.[2][7] Therefore, it is crucial to verify the TP53 status of your cell lines before initiating experiments.
Troubleshooting Guide
Scenario 1: Suboptimal or No Therapeutic Effect Observed
You've treated your cancer cell line with this compound but are not observing the expected decrease in cell viability or increase in apoptosis.
Troubleshooting workflow for suboptimal Navtemadlin effect.
-
Incorrect TP53 Status: Navtemadlin's efficacy is dependent on wild-type p53.[8]
-
Solution: Confirm the TP53 status of your cell line through sequencing or by checking a reliable database (e.g., ATCC, COSMIC). If the cells are TP53 mutant or null, the drug will not be effective.[2]
-
-
Drug Inactivity: Improper storage or handling can lead to degradation.
-
Solution: Use a fresh aliquot of this compound. Ensure it has been stored correctly, protected from light and temperature fluctuations. Prepare fresh dilutions for each experiment.
-
-
Insufficient Pathway Activation: The dose may be too low to effectively inhibit MDM2 and activate p53.
-
Low MDM2 Expression: While not as critical as p53 status, cells with higher levels of MDM2 amplification can be more sensitive to inhibition.[11][12]
-
Solution: Check the literature or databases for the MDM2 amplification status of your cell line. Cells with lower MDM2 expression might require higher concentrations of Navtemadlin to achieve a therapeutic effect.[7]
-
Scenario 2: Unexpected or Excessive Cytotoxicity
You are observing high levels of cell death at concentrations lower than those reported in the literature, or in control cells.
-
On-Target Toxicity in Normal Cells: Navtemadlin can activate p53 in rapidly dividing normal tissues, which can lead to side effects.[1]
-
Solution: If working with co-cultures or in vivo models, be aware of potential effects on non-cancerous cells. Clinical trials often use intermittent dosing schedules (e.g., daily for 7 days in a 28-day cycle) to manage this.[13][14] Consider adopting a similar intermittent dosing strategy in your long-term experiments.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture media is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control to assess the baseline level of cytotoxicity from the solvent.
-
-
Synergistic Effects: If Navtemadlin is used in combination with other drugs, it may have a synergistic effect, enhancing cytotoxicity.[8]
-
Solution: When testing combinations, perform single-agent dose-response curves first. This will help you understand the individual contribution of each drug to the observed effect.
-
Experimental Protocols & Data
Protocol 1: Determining IC50 using a Cell Viability Assay
This protocol describes a general method for determining the concentration of Navtemadlin that inhibits cell growth by 50% (IC50).
Workflow for determining Navtemadlin IC50.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical concentration range to test for a new cell line might be 0.01 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for a period relevant to your experimental question, typically 72 hours.
-
Viability Assessment: Add a cell viability reagent such as MTT or a resazurin-based reagent (e.g., alamarBlue) and incubate according to the manufacturer's instructions.[15]
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the untreated control (100% viability) and plot the results as % viability vs. log[Navtemadlin concentration]. Use a non-linear regression analysis to calculate the IC50 value.
| Cell Line | Cancer Type | Reported IC50 / EC90 | Citation |
| MOLM-13 | Acute Myeloid Leukemia | EC90: 2-6 µM | [2] |
| MV-4-11 | Acute Myeloid Leukemia | EC90: 2-6 µM | [2] |
| UKE-1 | Myeloid Leukemia | EC90: 2-6 µM | [2] |
| SJSA-1 | Osteosarcoma | IC50: 1-2 µM | [16] |
| HCT116 | Colon Cancer | IC50: 1-2 µM | [16] |
| B16-F10 (p53+/+) | Mouse Melanoma | Growth arrest observed | [8] |
Note: The TP53-mutant cell line HEL-92 showed no growth inhibition up to 10 µM of Navtemadlin.[2]
Protocol 2: Western Blot for p53 Pathway Activation
This protocol verifies that Navtemadlin is engaging its target and activating the p53 pathway.
Methodology:
-
Treatment: Treat cells in a 6-well plate with Navtemadlin at 1x and 5x the predetermined IC50 concentration for 4 to 24 hours.[9] Include an untreated or vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
Expected Result: Successful pathway activation will show a dose- and time-dependent increase in the protein levels of p53, MDM2 (which is a transcriptional target of p53, creating a feedback loop), and p21.[9][10][16]
Navtemadlin's Mechanism of Action
Navtemadlin functions by disrupting the interaction between MDM2 and p53, two key proteins in a critical tumor suppressor pathway.
The MDM2-p53 signaling pathway and Navtemadlin's point of intervention.
References
- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Navtemadlin (KRT-232) activity after failure of anti-PD-1/L1 therapy in patients (pts) with <em>TP53<sup>WT</sup></em> Merkel cell carcinoma (MCC). - ASCO [asco.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines to achieve consistent and reliable results with Navtemadlin-d7. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Navtemadlin is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] Its mechanism of action is centered on disrupting the interaction between MDM2 and the p53 tumor suppressor protein.[2] In many cancer cells with a normal, unmutated (wild-type) p53 gene, the p53 protein is kept inactive by MDM2, which binds to it and promotes its degradation.[2][4] Navtemadlin sits in the p53-binding pocket of MDM2, freeing p53 from this negative regulation.[5] The reactivated p53 can then accumulate and trigger downstream pathways that lead to cell cycle arrest, senescence, or apoptosis (programmed cell death), thereby suppressing tumor growth.[2][6][7] The "-d7" designation indicates that the molecule is deuterated (contains seven deuterium atoms), a modification typically used to alter pharmacokinetic properties without changing the fundamental mechanism of action at the cellular level.
Q2: What is the most critical factor for selecting a cell line for this compound experiments?
The single most important determinant of a cell line's sensitivity to this compound is its TP53 gene status .[6] The drug's efficacy is dependent on the presence of functional, wild-type p53 protein.[2][8] Cell lines with mutations in the TP53 gene that inactivate the p53 protein will be inherently resistant to this compound, as there is no functional p53 to reactivate.[6][9] Therefore, verifying the TP53 status of a cell line is a mandatory first step.
Q3: Which cell lines are recommended for this compound experiments?
Cell lines that are TP53 wild-type and express sufficient levels of MDM2 are ideal candidates. High levels of MDM2, often due to gene amplification, can make a cell line particularly dependent on the MDM2-p53 interaction for survival, rendering it more sensitive to inhibition.[10][11]
Q4: Can I use cell lines with mutated or null p53?
Cell lines with mutant or null p53 should generally not be used as primary models to test the efficacy of this compound. However, they are essential experimental controls. Running parallel experiments with a p53-mutant or -null cell line (e.g., SJSA-1 which is p53 wild-type with MDM2 amplification vs. a p53-mutant line like SW480) can effectively demonstrate that the observed effects of this compound are specifically due to the activation of the p53 pathway.[6][12]
Q5: What is the role of MDM2 expression levels?
Overexpression of MDM2 is a common feature in many cancers that retain wild-type p53.[10][11] This overexpression is a key mechanism for inactivating the p53 pathway.[11] Consequently, cell lines with high MDM2 expression or MDM2 gene amplification are often highly sensitive to this compound. While not as critical as the p53 status, assessing MDM2 expression can help in prioritizing candidate cell lines.
Data Summary
For successful experiments, it is crucial to use cell lines with a confirmed genetic background. The following table summarizes the p53 status and relative MDM2 expression for several commonly used cancer cell lines.
| Cell Line | Cancer Type | p53 Status | MDM2 Expression Level | Expected this compound Sensitivity |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified / Very High | High |
| MCF-7 | Breast Cancer | Wild-Type | Moderate | Moderate to High |
| A549 | Lung Carcinoma | Wild-Type | Low to Moderate | Moderate |
| HCT116 | Colorectal Carcinoma | Wild-Type | Low to Moderate | Moderate |
| U-87 MG | Glioblastoma | Wild-Type | Low to Moderate | Moderate |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Moderate | High |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | Moderate | High |
| SW480 | Colorectal Adenocarcinoma | Mutant | Variable | Low / Resistant |
| MDA-MB-231 | Breast Cancer | Mutant | Variable | Low / Resistant |
| PC-3 | Prostate Cancer | Null (Deletion) | N/A | Low / Resistant |
| Saos-2 | Osteosarcoma | Null (Deletion) | N/A | Low / Resistant |
Note: Expression levels are relative and can vary based on culture conditions and passage number. It is highly recommended to verify the p53 status and MDM2 expression in the specific cell line stock being used.[13][14]
Visualizations and Pathways
MDM2-p53 Signaling Pathway and Navtemadlin Action
Experimental Workflow for Cell Line Validation
Troubleshooting Guide
Problem: My confirmed p53 wild-type cell line is not responding to this compound, or the response is weaker than expected.
| Potential Cause | Recommended Action |
| Incorrect p53 Status | Cell line identity may have drifted or been misidentified.[13][14][15] Re-authenticate your cell line (e.g., by STR profiling) and re-verify p53 status by sequencing the TP53 gene. |
| Low MDM2 Expression | The cell line may not express enough MDM2 for it to be a critical dependency. Measure MDM2 protein levels by Western blot or mRNA by qRT-PCR. Consider using a cell line with known MDM2 amplification (e.g., SJSA-1) as a positive control. |
| Defects in Downstream Apoptotic Pathway | The p53 pathway may be compromised downstream. For example, mutations or altered expression in genes like BAX, BAK, or caspases can confer resistance.[16] Assess the expression of key apoptosis regulators. |
| MDMX (MDM4) Overexpression | MDMX is a homolog of MDM2 that can also inhibit p53 but is not effectively targeted by Navtemadlin.[17] High levels of MDMX can sequester p53, leading to resistance. Measure MDMX expression levels. |
| Acquired Resistance | Prolonged or intermittent exposure to MDM2 inhibitors can lead to acquired resistance, often through the selection of cells with newly acquired p53 mutations.[16][18] If this is suspected, re-sequence the TP53 gene from the resistant cell population. |
| Drug Inactivity | Ensure the this compound compound is correctly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. |
Problem: I am observing high variability between replicate experiments.
| Potential Cause | Recommended Action |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Cell confluence can significantly impact drug response. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range for all experiments. |
| Reagent/Media Variability | Use the same lot of media, serum, and key reagents for the entire set of experiments. Serum components can sometimes interfere with compound activity. |
| Assay-Related Issues | For viability assays, ensure incubation times are consistent and that the chosen assay (e.g., CellTiter-Glo®, MTT) is within its linear range for your cell densities. |
Troubleshooting Logic Diagram
Experimental Protocols
Protocol: Determining Cell Viability and IC50 of this compound
This protocol describes a general method for assessing the effect of this compound on the viability of adherent cancer cells using a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Selected cancer cell lines (p53 wild-type and a p53 mutant/null control)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with media only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from your stock solution. A common starting range is 0.01 nM to 10 µM.
-
Perform dilutions in complete culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours (or a desired time point) at 37°C, 5% CO2.
-
-
Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
-
References
- 1. onclive.com [onclive.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Analysis of p53 mutation status in human cancer cell lines: a paradigm for cell line cross-contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TP53 Website - The TP53 Cell Line compendium [p53.fr]
- 16. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the investigational MDM2 inhibitor, Navtemadlin, and its deuterated analog, Navtemadlin-d7. The strategic replacement of hydrogen atoms with deuterium in drug candidates is a promising approach to enhance pharmacokinetic properties. This document summarizes the known metabolic profile of Navtemadlin and presents a prospective analysis of the potential improvements conferred by deuteration, supported by established principles of medicinal chemistry and detailed experimental protocols for verification.
Introduction to Navtemadlin and the Role of Deuteration
Navtemadlin is an orally bioavailable, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53.[4][5][6] In cancer cells with wild-type p53, MDM2 overexpression leads to the suppression of p53's pro-apoptotic and cell cycle arrest functions.[6][7] By inhibiting this interaction, Navtemadlin liberates p53, leading to the activation of downstream pathways that can induce apoptosis and inhibit tumor growth.[4][8][9]
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. Compounds that are rapidly metabolized may require more frequent administration or may not achieve therapeutic concentrations. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[10] This can slow the rate of metabolism, leading to a longer half-life and improved overall exposure.[10][11][12]
Quantitative Comparison of Pharmacokinetic Parameters
While direct comparative experimental data for this compound is not publicly available, we can project its pharmacokinetic parameters based on the known data for Navtemadlin and the well-documented effects of deuteration on similar small molecules. The following tables summarize the reported pharmacokinetic parameters for Navtemadlin in humans and provide a hypothetical, yet scientifically grounded, projection for this compound.
Table 1: Reported Human Pharmacokinetic Parameters of Navtemadlin
| Parameter | Value | Species | Notes |
| Terminal Half-life (t½) | ~17-19 hours | Human | |
| Apparent Oral Clearance (CL/F) | 24.9 L/h | Human | |
| Primary Metabolite | Acyl glucuronide | Human |
Data sourced from studies on Navtemadlin in human subjects.
Table 2: Projected Human Pharmacokinetic Parameters of this compound
| Parameter | Projected Value | Rationale for Projection |
| Terminal Half-life (t½) | > 25 hours | Deuteration at metabolically labile positions is expected to decrease the rate of enzymatic degradation, thereby prolonging the half-life. |
| Apparent Oral Clearance (CL/F) | < 20 L/h | A reduced rate of metabolism due to the kinetic isotope effect would lead to lower clearance from the body. |
| Metabolite Profile | Similar to Navtemadlin, but with a potentially lower rate of formation of the acyl glucuronide metabolite. | Deuteration is not expected to alter the primary metabolic pathways but should slow the rate at which they occur. |
Disclaimer: The data for this compound is a projection based on established scientific principles and requires experimental verification.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Navtemadlin inhibits MDM2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Caption: Workflow for comparing the in vitro metabolic stability of Navtemadlin and this compound.
Experimental Protocols
To empirically determine the comparative metabolic stability, a well-defined in vitro assay is essential. The following protocol outlines a standard procedure using human liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Navtemadlin and this compound when incubated with human liver microsomes.
2. Materials:
-
Navtemadlin
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Navtemadlin, this compound, and control compounds (typically 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsome solution at 37°C for 5-10 minutes.
-
Add the working solutions of Navtemadlin, this compound, or control compounds to the microsome-containing wells to initiate the pre-incubation. The final substrate concentration is typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound (Navtemadlin or this compound) in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Conclusion
The strategic deuteration of Navtemadlin to create this compound holds significant promise for improving its metabolic stability. Based on the fundamental principles of the kinetic isotope effect, it is anticipated that this compound will exhibit a longer half-life and lower clearance compared to its non-deuterated counterpart. The provided experimental protocol offers a robust framework for the empirical validation of these projected benefits. The successful development of this compound could lead to a more favorable pharmacokinetic profile, potentially resulting in a more convenient dosing schedule and improved therapeutic efficacy for patients. Further preclinical and clinical studies are warranted to fully characterize the metabolic and pharmacological profile of this compound.
References
- 1. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. onclive.com [onclive.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Navtemadlin-d7, a deuterated internal standard for the novel MDM2 inhibitor Navtemadlin (KRT-232). The accurate quantification of drug candidates and their metabolites is paramount in drug development, from preclinical pharmacokinetic studies to clinical trial monitoring. This document outlines the established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with potential alternative techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Method Comparison
The quantification of Navtemadlin and its deuterated isotopologue, this compound, is most commonly and robustly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is widely regarded as the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and specificity.[1][2][3][4] However, other chromatographic and ligand-binding assays present viable alternatives, each with distinct advantages and limitations.
Here, we compare LC-MS/MS with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry, and Immunoassays.
| Method | Principle | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, wide dynamic range, well-established and validated for Navtemadlin.[5][6] | Longer run times compared to UPLC, higher solvent consumption. |
| UPLC-MS/MS | Chromatographic separation using smaller particle size columns at higher pressures, coupled with mass spectrometry. | Faster analysis times, improved resolution and sensitivity, reduced solvent consumption.[7][8] | Higher initial instrument cost, potential for matrix effects. |
| SFC-MS | Chromatographic separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry. | Very fast separations, significantly reduced organic solvent consumption ("green" chemistry), orthogonal selectivity to reversed-phase LC.[9][10] | Less suitable for very polar compounds, requires specialized instrumentation. |
| Immunoassay | Specific antibody-antigen binding for detection and quantification. | High throughput, potentially lower cost per sample, no need for extensive sample extraction. | Development can be time-consuming and challenging for small molecules (haptens), potential for cross-reactivity.[11][12][13] |
Quantitative Performance Data
The following table summarizes typical quantitative performance parameters for the discussed methods. Data for LC-MS/MS is specific to Navtemadlin, while data for UPLC-MS/MS and SFC-MS are based on representative small molecule drugs due to the limited availability of published data for Navtemadlin using these specific techniques.
| Parameter | LC-MS/MS (Navtemadlin)[5][6] | UPLC-MS/MS (General Small Molecules)[14] | SFC-MS (General Small Molecules)[15] | Immunoassay (Hapten)[16] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma | 0.02 - 25 ng/mL | 0.01 ng/mL | ~1-10 ng/mL |
| Linearity Range | 1 - 1000 ng/mL | Varies; typically 3-4 orders of magnitude | Varies; typically 3-4 orders of magnitude | Varies; typically 2-3 orders of magnitude |
| Accuracy (% Bias) | 96.1% - 104% | Within ±15% | 95% - 105% | Within ±20% |
| Precision (%RSD) | ≤ 10.6% | < 15% | < 4% | < 15% |
| Typical Run Time | ~3 minutes | < 3 minutes | < 5 minutes | Minutes (plate-based) |
Experimental Protocols
LC-MS/MS for this compound Quantification in Human Plasma
This protocol is based on a validated method for the quantification of Navtemadlin, for which this compound would serve as the internal standard.[5][6]
a. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
b. Liquid Chromatography:
-
Column: Zorbax XDB C18, 4.6 x 50 mm, 5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Navtemadlin: To be determined based on precursor and product ions.
-
This compound: To be determined based on the deuterated precursor and product ions.
-
-
Data Analysis: Peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the analyte in unknown samples.
d. Method Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability according to regulatory guidelines.[1][17][18]
UPLC-MS/MS for Small Molecule Quantification (General Protocol)
This protocol provides a general framework for developing a UPLC-MS/MS method for a small molecule like Navtemadlin.
a. Sample Preparation: Similar to LC-MS/MS, typically involving protein precipitation, liquid-liquid extraction, or solid-phase extraction.
b. Ultra-Performance Liquid Chromatography:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A rapid gradient is employed to achieve fast separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
c. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI+
-
MRM Transitions: Specific precursor and product ions for the analyte and internal standard are determined.
Supercritical Fluid Chromatography (SFC) - MS for Small Molecule Quantification (General Protocol)
This protocol outlines a general approach for SFC-MS analysis.
a. Sample Preparation: Similar to LC-MS/MS, ensuring the final sample is dissolved in a solvent compatible with the SFC mobile phase.
b. Supercritical Fluid Chromatography:
-
Column: A variety of stationary phases can be used, often with polar modifications.
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol with a small amount of additive (e.g., ammonium hydroxide) to improve peak shape.
-
Gradient: A gradient of the modifier is typically used.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: ~150 bar
-
Column Temperature: 40°C
c. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an appropriate interface for SFC.
-
Ionization Mode: ESI+
-
MRM Transitions: Analyte and internal standard specific transitions are monitored.
Immunoassay for Small Molecule (Hapten) Quantification (General Protocol)
Developing an immunoassay for a small molecule like Navtemadlin requires the production of specific antibodies.
a. Hapten-Carrier Conjugate Synthesis:
-
Navtemadlin (the hapten) is chemically conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to make it immunogenic.[16][19]
b. Antibody Production:
-
The hapten-carrier conjugate is used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies that recognize Navtemadlin.
c. Competitive ELISA Protocol:
-
Microtiter plate wells are coated with a Navtemadlin-protein conjugate.
-
Samples or standards containing free Navtemadlin are added to the wells, along with a limited amount of anti-Navtemadlin antibody.
-
Free Navtemadlin in the sample competes with the coated Navtemadlin for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the concentration of Navtemadlin in the sample.
Visualizations
Caption: A typical bioanalytical workflow for the quantification of this compound.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of Navtemadlin.[20][21][22][23][24]
References
- 1. youtube.com [youtube.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Bioanalysis by LC-MS/MS: A Review | Semantic Scholar [semanticscholar.org]
- 5. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical fluid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Standardization of immunoassays for hapten analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin in Milk and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. japsonline.com [japsonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. onclive.com [onclive.com]
- 23. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. This guide provides a comparative analysis of Navtemadlin-d7 as a reference standard, benchmarked against analytical methodologies for other prominent MDM2 inhibitors.
Navtemadlin, an orally bioavailable small molecule, is a potent inhibitor of the MDM2-p53 protein-protein interaction, a key therapeutic target in oncology. Accurate quantification of navtemadlin in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing.
While specific documentation for this compound is not publicly available, a validated LC-MS/MS method for navtemadlin utilizing D6-navtemadlin as an internal standard provides a strong surrogate for this analysis. Deuterated standards like D6-navtemadlin and the conceptual this compound share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, thereby providing the most reliable correction.
Comparative Analysis of Analytical Methods for MDM2 Inhibitors
To contextualize the advantages of using a stable isotope-labeled internal standard like this compound (represented by D6-navtemadlin), this guide compares its analytical method with those of other MDM2 inhibitors: nutlin-3a, idasanutlin, and siremadlin.
| Feature | Navtemadlin | Nutlin-3a | Idasanutlin | Siremadlin |
| Internal Standard Type | Stable Isotope-Labeled (D6-Navtemadlin) | Structural Analog (Ketoconazole) | Information not publicly available | Information not publicly available |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Reported Accuracy | 96.1–104%[1] | 91.6–104.8% | Not specified | Not specified |
| Reported Precision (%CV) | ≤ 10.6%[1] | ≤ 4.9% | Not specified | Not specified |
Table 1: Comparison of Analytical Methodologies for MDM2 Inhibitors
The data clearly indicates that the use of a stable isotope-labeled internal standard for navtemadlin results in high accuracy and precision, which is the desired outcome for a robust bioanalytical method. While the method for nutlin-3a also demonstrates acceptable performance, the use of a structural analog as an internal standard may not perfectly mimic the behavior of the analyte, potentially leading to less effective correction for matrix effects. For idasanutlin and siremadlin, the absence of detailed public information on their analytical validation, particularly regarding the type of internal standard used and quantitative performance metrics, limits a direct comparison.
The p53-MDM2 Signaling Pathway
Navtemadlin and other MDM2 inhibitors function by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. By inhibiting MDM2, these drugs stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of Navtemadlin.
Experimental Protocols
A validated LC-MS/MS method for the quantification of navtemadlin in human plasma and brain tissue has been described, which serves as a blueprint for a method using this compound.
Sample Preparation Workflow
Caption: A typical sample preparation workflow for the bioanalysis of Navtemadlin.
LC-MS/MS Method Parameters for Navtemadlin Quantification
| Parameter | Specification |
| Chromatography | |
| Column | Zorbax XDB C18 |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid |
| Mass Spectrometry | |
| Instrument | SCIEX 5500 triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI) |
| Monitored Transitions | Specific precursor-to-product ion transitions for navtemadlin and D6-navtemadlin |
Table 2: Key Parameters of the Validated LC-MS/MS Method for Navtemadlin. [1]
Logical Framework for Reference Standard Selection
The choice of an internal standard is a critical step in bioanalytical method development. The following diagram illustrates the decision-making process that underscores the superiority of a stable isotope-labeled internal standard.
Caption: Decision logic for selecting an internal standard in bioanalytical methods.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MDM2 inhibitor Navtemadlin-d7 with other key players in the field. It includes supporting experimental data, detailed protocols, and visualizations to aid in the evaluation and selection of these compounds for research and development.
Murine double minute 2 (MDM2) is a crucial negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce cancer cell death. This guide focuses on the comparative efficacy of this compound and other prominent MDM2 inhibitors that have entered clinical development.
Navtemadlin (also known as KRT-232 or AMG-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[1][2] It has shown promising clinical activity in various cancer settings, particularly in myelofibrosis.[3][4][5] This guide will compare Navtemadlin to other notable MDM2 inhibitors such as Milademetan (DS-3032b) and Siremadlin (HDM201).
Quantitative Comparison of MDM2 Inhibitors
The following tables summarize the available quantitative data on the binding affinity and cellular potency of Navtemadlin and other selected MDM2 inhibitors. It is important to note that the data are compiled from different studies and experimental conditions, which may not allow for a direct head-to-head comparison. However, they provide a valuable overview of the relative potencies of these compounds.
| Compound | Target | Binding Affinity (Kd/Ki) | Assay | Reference |
| Navtemadlin (AMG-232) | MDM2 | 0.045 nM (Kd) | Surface Plasmon Resonance (SPR) | [2] |
| Milademetan (DS-3032b) | MDM2 | Not explicitly stated in the provided results | - | |
| Siremadlin (HDM201) | MDM2 | Picomolar range | Not explicitly stated | [6] |
| MI-888 | MDM2 | 0.44 nM (Ki) | Not explicitly stated | [2] |
| RG7112 | MDM2 | 18 nM (IC50) | Biochemical Assay | [2] |
| Compound | Cell Line | IC50 (Cell Viability/Proliferation) | p53 Status | Reference |
| Navtemadlin (AMG-232) | SJSA-1 (Osteosarcoma) | 9.1 nM (EdU proliferation assay) | Wild-type | [7] |
| Navtemadlin (AMG-232) | HCT116 (Colorectal) | 10 nM (BrdU proliferation assay) | Wild-type | [7] |
| Navtemadlin (AMG-232) | A1207 (Glioblastoma) | ~100 nM | Wild-type | [8] |
| Milademetan (DS-3032b) | Neuroblastoma cell lines | Varies by cell line (nanomolar range) | Wild-type | |
| Siremadlin (HDM201) | OCI-Ly3 (B-cell lymphoma) | 123 ± 47 nM | Wild-type | [1] |
| Siremadlin (HDM201) | HAL-01 (B-cell lymphoma) | 83 ± 12 nM | Wild-type | [1] |
| Siremadlin (HDM201) | Nalm-6 (B-cell leukemia) | 146 ± 20 nM | Wild-type | [1] |
| RG7112 | Various cancer cell lines | 0.18–2.2 µM | Wild-type | [2] |
Note: IC50 values are highly dependent on the cell line and the assay used. The data presented here are for comparative purposes and should be interpreted with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MDM2 inhibitor compounds (e.g., this compound)
-
Cancer cell lines with wild-type p53 (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the MDM2 inhibitors in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Immunoprecipitation and Western Blotting for p53 and p21 Activation
This method is used to detect the levels of p53 and its downstream target p21, which are expected to increase upon MDM2 inhibition.
Materials:
-
MDM2 inhibitor compounds
-
Cancer cell lines with wild-type p53
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein G or Protein A agarose/sepharose beads
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the MDM2 inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
For Immunoprecipitation (to detect p53-MDM2 interaction):
-
Incubate a portion of the cell lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add protein G/A beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
For Western Blotting:
-
Load equal amounts of protein from the whole-cell lysates or the immunoprecipitated samples onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for p21 and MDM2 mRNA Upregulation
This technique is used to measure the changes in the mRNA levels of p53 target genes, such as CDKN1A (p21) and MDM2.
Materials:
-
MDM2 inhibitor compounds
-
Cancer cell lines with wild-type p53
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with the MDM2 inhibitors for a specific time (e.g., 6-24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Caption: The p53 signaling pathway and the mechanism of MDM2 inhibitors.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for comparing the efficacy of different MDM2 inhibitors.
Caption: Experimental workflow for comparing MDM2 inhibitors.
Logical Relationship Diagram
This diagram illustrates the logical framework for comparing the efficacy of MDM2 inhibitors.
Caption: Logical framework for comparing MDM2 inhibitors.
References
- 1. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ash.confex.com [ash.confex.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Navtemadlin-d7 and its non-deuterated counterpart, Navtemadlin (also known as AMG-232 or KRT-232), for the on-target validation in cancer cells. While specific experimental data for this compound is emerging, this document outlines the expected advantages based on the principles of deuteration and the established on-target effects of Navtemadlin. The provided experimental protocols are essential for validating these effects.
Navtemadlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, it prevents the degradation of p53, a critical tumor suppressor protein.[3][4] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6][7] this compound, a deuterated version of Navtemadlin, is designed to improve the pharmacokinetic properties of the molecule.
The Rationale for Deuteration: Potential Advantages of this compound
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[][9][10] For this compound, this is expected to translate into:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer half-life and increased exposure of the active drug.[9][11][12]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of potentially toxic byproducts, enhancing the safety profile.[10][11][12]
-
Enhanced Efficacy: Increased drug exposure at the target site may lead to improved anti-tumor activity.[11]
-
Potential for Lower or Less Frequent Dosing: A longer half-life could allow for reduced dosing frequency, improving patient convenience and adherence.[11]
These potential advantages require rigorous experimental validation, as outlined in the protocols below.
Quantitative Data Summary
The following table summarizes the available quantitative data for Navtemadlin and the expected performance of this compound. This table will be updated as experimental data for this compound becomes available.
| Parameter | Navtemadlin (AMG-232) | This compound (Expected) | Key Cancer Cell Lines |
| Binding Affinity (Kd to MDM2) | 0.045 nM[1] | Similar to Navtemadlin | N/A |
| Biochemical Potency (IC50 for p53-MDM2 interaction) | 0.6 nM[1] | Similar to Navtemadlin | N/A |
| Cellular Potency (IC50 for cell growth inhibition) | 9.1 nM (SJSA-1)[2], 9.4 - 23.8 nM (various p53 WT lines)[7], 1.5 µM (B16-F10)[6] | Potentially lower (more potent) due to increased stability | SJSA-1 (osteosarcoma), HCT116 (colorectal), ACHN (renal), NALM-6 (leukemia)[5][7] |
| p21 mRNA Induction (Fold Change) | 9.76 to 34.9-fold increase[7] | Potentially higher or more sustained induction | SJSA-1, HCT116, ACHN[7] |
| Pharmacokinetics (Terminal Half-life) | ~18.6 hours in humans (at 60 mg dose)[13] | Potentially longer | N/A |
| In Vivo Antitumor Activity (ED50) | 9.1 mg/kg (SJSA-1 xenograft)[2] | Potentially lower | SJSA-1 xenograft model[2] |
Mandatory Visualizations
Signaling Pathway
Caption: p53 signaling pathway and this compound's point of intervention.
Experimental Workflow
Caption: Experimental workflow for validating the on-target effects of this compound.
Logical Relationship of Deuteration Advantage
Caption: Logical flow of the expected benefits from deuterating Navtemadlin.
Experimental Protocols
Detailed methodologies for key experiments to validate the on-target effects of this compound are provided below.
Western Blot for p53 and p21 Induction
Objective: To quantify the dose-dependent increase in p53 and its downstream target p21 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate p53 wild-type cancer cells (e.g., SJSA-1, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Include Navtemadlin as a comparator.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare its anti-proliferative effects with Navtemadlin.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound and Navtemadlin (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Objective: To demonstrate that this compound disrupts the interaction between MDM2 and p53 in cancer cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound or a vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against MDM2 or p53 overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to detect the co-precipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the MDM2 inhibitor Navtemadlin and its hypothetical deuterated analog, Navtemadlin-d7. The comparison is based on established principles of drug deuteration and publicly available data for Navtemadlin. Direct experimental data for this compound is not currently available in the public domain; therefore, its properties are projected based on the known metabolic pathways of Navtemadlin and the kinetic isotope effect.
Introduction to Navtemadlin and the Rationale for Deuteration
Navtemadlin (also known as KRT-232, formerly AMG-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, Navtemadlin prevents the degradation of the tumor suppressor protein p53, leading to the restoration of p53 function.[3][4] This mechanism induces cell cycle arrest, senescence, and apoptosis in cancer cells that retain wild-type TP53.[3][4] Navtemadlin has shown promising clinical activity in various malignancies, particularly in myelofibrosis.[3]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic profile of a compound.[5][6][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration due to the kinetic isotope effect.[6][8] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[6][7][8]
This guide will explore the potential advantages of a deuterated version of Navtemadlin, "this compound," by comparing its projected properties with the known characteristics of the non-deuterated parent compound.
Mechanism of Action: p53 Reactivation
The fundamental mechanism of action for both Navtemadlin and its deuterated analog remains the same: inhibition of the MDM2-p53 interaction.
Head-to-Head Comparison: Navtemadlin vs. This compound
The following tables summarize the known quantitative data for Navtemadlin and the projected data for this compound.
Table 1: In Vitro Potency
| Parameter | Navtemadlin | This compound (Projected) | Rationale for Projection |
| MDM2 Binding Affinity (Kd) | ~0.045 nM | ~0.045 nM | Deuteration is not expected to alter the binding affinity to the target protein. |
| Cell-based IC50 (SJSA-1 cells) | ~9.1 nM | ~9.1 nM | Cellular potency is primarily driven by target binding affinity, which is not expected to change. |
Table 2: Pharmacokinetic Properties
| Parameter | Navtemadlin | This compound (Projected) | Rationale for Projection |
| Primary Metabolism | Acyl glucuronidation | Acyl glucuronidation (slower rate) | Deuteration at or near the site of glucuronidation can slow this metabolic pathway. |
| Half-life (t1/2) | ~17-19 hours | > 19 hours | Slower metabolism is expected to lead to a longer elimination half-life. |
| Clearance (CL/F) | ~24 L/h | < 24 L/h | Reduced metabolic rate would decrease the rate of drug clearance from the body. |
| Area Under the Curve (AUC) | Dose-dependent | Increased at equivalent doses | A lower clearance rate would result in greater overall drug exposure. |
| Bioavailability | Orally bioavailable | Potentially increased | Reduced first-pass metabolism due to slower glucuronidation could increase bioavailability. |
| Protein Binding | ~97.5% | ~97.5% | Deuteration is unlikely to affect protein binding. |
Experimental Protocols
Detailed methodologies for key experiments to compare Navtemadlin and a deuterated analog are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of Navtemadlin and this compound in liver microsomes.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PD, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Navtemadlin or this compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of Navtemadlin and this compound following oral administration in rats.
Protocol:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer a single oral dose of Navtemadlin or this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using protein precipitation with acetonitrile containing an internal standard.
-
Quantify the plasma concentrations of Navtemadlin or this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) using non-compartmental analysis.
Conclusion
While Navtemadlin is a promising MDM2 inhibitor, the development of a deuterated analog such as this compound could offer significant pharmacokinetic advantages. The primary anticipated benefit of deuteration is a reduction in the rate of metabolism, specifically glucuronidation, which is a major metabolic pathway for Navtemadlin. This could lead to a longer half-life, increased drug exposure, and potentially allow for less frequent dosing, which could improve patient compliance and convenience. Furthermore, a more stable metabolic profile might lead to reduced inter-patient variability in drug exposure.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pre-clinical modeling of navtemadlin pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in glioblastoma, IDH-wildtype. - ASCO [asco.org]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Navtemadlin, a potent and selective MDM2 inhibitor. In the absence of publicly available data for a deuterated analog, Navtemadlin-d7, this document focuses on the reproducibility of existing Navtemadlin data and offers a comparative analysis with other non-deuterated MDM2 inhibitors. Furthermore, it explores the theoretical pharmacokinetic advantages that could be conferred by deuteration.
Executive Summary
Navtemadlin is an orally bioavailable small molecule that functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] This inhibition leads to the restoration of p53 activity, ultimately triggering apoptosis in cancer cells with wild-type TP53.[1][2] Pharmacokinetic studies have demonstrated that Navtemadlin exhibits predictable and reproducible behavior in humans, supporting its ongoing clinical development. This guide will delve into the specifics of its pharmacokinetic profile, compare it with other drugs in its class, and discuss the potential impact of isotopic substitution.
Pharmacokinetic Profile of Navtemadlin
Navtemadlin has been the subject of several clinical investigations to characterize its pharmacokinetic profile. The data presented below is a summary from studies in both healthy volunteers and patients with various cancers.
Table 1: Single-Dose Pharmacokinetic Parameters of Navtemadlin in Healthy Adults
| Parameter | Value | Reference |
| Dose | 60 mg | [3] |
| Tmax (median) | 2.0 hours | [3] |
| Cmax (mean) | 525 ng/mL | [3] |
| AUC0-t (mean) | 3392 ng·h/mL | [3] |
| t1/2 (mean) | 18.6 hours | [3] |
| CL/F (mean) | 23.7 L/h | [3] |
Table 2: Population Pharmacokinetic Parameters of Navtemadlin in Patients
| Parameter | Value | Patient Population | Reference |
| CL/F (median) | 36.4 L/h | Healthy Volunteers | [4] |
| V2/F (median) | 159 L | Healthy Volunteers | [4] |
| t1/2 | 17.1 hours | Solid tumors, Multiple Myeloma, AML | [5] |
| CL/F | 24.9 L/h | Solid tumors, Multiple Myeloma, AML | [5] |
| Vd/F | 62.9 L | Solid tumors, Multiple Myeloma, AML | [5] |
Metabolism and Excretion: Navtemadlin is primarily metabolized to a major circulating acyl glucuronide metabolite (M1).[5][6] The mean metabolite-to-parent 24-hour area under the plasma concentration–time curve (AUC) ratio is approximately 0.461 in cancer patients and 0.2 in healthy volunteers.[3][5] Excretion of unchanged Navtemadlin in urine is negligible.[3][6]
Effect of Food: The administration of Navtemadlin with a high-fat meal results in a slight delay in the time to maximum concentration (Tmax) by about one hour.[3] However, food does not have a significant impact on the overall exposure (AUC), allowing Navtemadlin to be administered with or without food.[3]
The Potential of Deuteration: this compound
While specific pharmacokinetic data for this compound are not available, the principles of deuteration in pharmacology suggest potential advantages. Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.
Potential Advantages of Deuteration:
-
Reduced Metabolism: By replacing hydrogen atoms at sites of metabolic attack by cytochrome P450 enzymes, deuteration can slow down the rate of metabolism.
-
Increased Half-life: A lower rate of metabolism can lead to a longer terminal half-life (t1/2), potentially allowing for less frequent dosing.
-
Improved Bioavailability: Reduced first-pass metabolism can increase the overall systemic exposure (AUC) of the drug.
-
Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.
These theoretical advantages would need to be confirmed through dedicated preclinical and clinical studies with this compound.
Comparative Pharmacokinetics of MDM2 Inhibitors
To provide context for Navtemadlin's pharmacokinetic profile, the following table compares it with other MDM2 inhibitors that have been evaluated in clinical trials.
Table 3: Comparison of Pharmacokinetic Parameters of Various MDM2 Inhibitors
| Drug | Tmax (hours) | t1/2 (hours) | Primary Metabolism | Key PK Characteristics | Reference |
| Navtemadlin | ~2 | ~17-19 | Glucuronidation (to M1) | Oral bioavailability, can be taken with or without food. | [3][5] |
| Idasanutlin | ~4 | ~25-45 | CYP3A4/2C8, UGT1A3 | Moderate absolute bioavailability (~40%), primarily fecal excretion. | [6][7] |
| Milademetan | ~3 | ~10 | Not specified | Dose-proportional exposure. | [4] |
| Siremadlin | Not specified | Not specified | Not specified | Good oral bioavailability in preclinical models. | [8] |
This comparison highlights the diversity in pharmacokinetic profiles among MDM2 inhibitors, with Navtemadlin demonstrating a favorable profile for oral administration.
Experimental Protocols
The reproducibility of pharmacokinetic data is critically dependent on standardized and well-documented experimental protocols. Below are the key methodologies employed in the pharmacokinetic analysis of Navtemadlin.
Bioanalytical Method for Navtemadlin Quantification
Method: A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Navtemadlin in human plasma and brain tissue.[3][9]
Sample Preparation:
-
Plasma or brain tissue homogenate samples are subjected to protein precipitation using acetonitrile.[3][9]
-
A deuterated internal standard (e.g., D6-navtemadlin) is added to the samples prior to precipitation to ensure accurate quantification.[3][9]
Chromatography:
-
Column: ZORBAX XDB C18 column.[9]
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (specifics can be found in the cited literature).
-
Flow Rate: Standard flow rates for analytical LC-MS/MS are used.
Mass Spectrometry:
-
Instrument: SCIEX 5500 triple quadrupole mass spectrometer.[3][9]
-
Ionization Mode: Positive electrospray ionization (ESI).[3][9]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Navtemadlin and its internal standard, ensuring high selectivity and sensitivity.[3][9]
Validation: The method is validated according to regulatory guidelines (e.g., FDA), assessing for linearity, accuracy, precision, selectivity, and stability.[3][9] The validated assay range is typically 1–1,000 ng/mL in plasma.[3]
Clinical Pharmacokinetic Study Design
Study Type: Single-dose, crossover, or population pharmacokinetic studies are conducted in healthy volunteers or patients.[3][10]
Dosing: Oral administration of Navtemadlin at clinically relevant doses.
Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[3]
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen (e.g., at -70°C) until analysis.[3]
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.[4][10]
Visualizations
Navtemadlin Signaling Pathway
Caption: Navtemadlin inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled idasanutlin and an intravenous tracer dose of [13C]-labeled idasanutlin in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for Navtemadlin, with a focus on the use of its deuterated internal standard, Navtemadlin-d7. The data presented herein is based on a validated LC-MS/MS method and illustrates a hypothetical inter-laboratory comparison to guide researchers in establishing and evaluating their own analytical protocols.
Data Presentation: A Comparative Analysis
In the absence of a formal, multi-center inter-laboratory comparison study for this compound, this guide presents data from a validated single-laboratory method ("Laboratory A") and projects realistic performance variations that might be observed in other laboratories ("Laboratory B" and "Laboratory C"). This comparative table highlights key validation parameters essential for the reliable quantification of Navtemadlin in biological matrices.
| Parameter | Laboratory A (Validated Method) | Laboratory B (Hypothetical) | Laboratory C (Hypothetical) |
| Method | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Internal Standard | D6-Navtemadlin[1] | D7-Navtemadlin | D7-Navtemadlin |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Calibration Range | 1–1,000 ng/mL[1] | 0.5–1,200 ng/mL | 1–1,500 ng/mL |
| LLOQ | 1 ng/mL[1] | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | 2.7% to 7.9%[1] | 3.5% to 8.2% | 2.5% to 7.5% |
| Inter-day Precision (%CV) | 5.0% to 11.1%[1] | 6.2% to 12.5% | 4.8% to 10.9% |
| Accuracy (% Recovery) | 96.1% to 97.3%[1] | 94.5% to 98.9% | 97.0% to 101.5% |
| Dilution Integrity | Accurate at 1:10 for 8,000 ng/mL[1] | Accurate at 1:10 for 10,000 ng/mL | Accurate at 1:10 for 9,000 ng/mL |
| Freeze-Thaw Stability | Stable for 3 cycles at -70°C[1] | Stable for 3 cycles at -80°C | Stable for 3 cycles at -70°C |
| Long-Term Stability | Stable for 20 months at -70°C[1] | Stable for 18 months at -80°C | Stable for 24 months at -70°C |
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Navtemadlin in human plasma, utilizing a deuterated internal standard.
Sample Preparation
-
Aliquoting: 50 μL of human plasma is aliquoted into borosilicate glass test tubes.[1]
-
Internal Standard Addition: 200 μL of acetonitrile containing the internal standard (e.g., 10 ng/mL of D6-Navtemadlin or D7-Navtemadlin) is added to each sample.[1] For blank samples, 200 μL of acetonitrile without the internal standard is used.[1]
-
Protein Precipitation: Samples are vortex-mixed to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifugation: The mixed samples are centrifuged at approximately 1200 xg for 5 minutes at ambient temperature.[1]
-
Supernatant Transfer: The resulting supernatant is carefully transferred to an autosampler vial for analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): A 10 μL aliquot of the processed sample is injected onto the LC system.[1] Chromatographic separation is achieved on a suitable column (e.g., a C18 reversed-phase column) using a gradient elution program with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry (MS/MS): The analyte and internal standard are detected using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Navtemadlin and this compound are monitored for quantification.
Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[1]
-
A least-squares quadratic regression analysis with a 1/x² weighting is used to fit the calibration curve.[1]
Visualizations
Signaling Pathway of Navtemadlin
Navtemadlin is an inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the degradation of p53, leading to the accumulation of p53 protein. This in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.
Caption: Signaling pathway of Navtemadlin illustrating the inhibition of MDM2 and subsequent p53 activation.
Workflow for Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is crucial for assessing the reproducibility and reliability of an analytical method across different laboratories. The workflow ensures that each participating laboratory analyzes identical, blinded samples under their own established conditions.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Navtemadlin-d7's performance with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's p53-dependent activity.
Introduction: The Role of Navtemadlin in p53 Pathway Reactivation
Navtemadlin (also known as KRT-232) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the overexpressed oncogenic protein MDM2. MDM2 binds to p53, promoting its degradation and preventing it from regulating cell cycle and apoptosis.[3][4] Navtemadlin is designed to disrupt this interaction, thereby reactivating p53's tumor-suppressing capabilities. This guide will delve into the experimental evidence confirming the p53-dependent activity of Navtemadlin.
Comparative Preclinical Data
Navtemadlin has demonstrated potent p53-dependent activity in various preclinical studies. Its efficacy is often compared to other MDM2 inhibitors, such as Nutlin-3a and Idasanutlin.
In Vitro Potency and Selectivity
Navtemadlin consistently shows high potency in inhibiting the growth of cancer cell lines with wild-type p53, while having minimal effect on cells with mutated or null p53.
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| Navtemadlin | HCT116 | Wild-Type | 0.2 - 1.4 | [2] |
| Navtemadlin | B16-F10 | Wild-Type | 1.5 | [5] |
| Navtemadlin | YUMM 1.7 | Wild-Type | 1.6 | [5] |
| Navtemadlin | CT26.WT | Wild-Type | 2.0 | [5] |
| Navtemadlin | B16-F10 | p53-null | No effect at tested concentrations | [5] |
| Nutlin-3a | HCT116 | Wild-Type | 1.6 - 8.6 | [2] |
| Idasanutlin | MOLM-13 | Wild-Type | - | [6] |
Note: IC50 values can vary between different studies and experimental conditions.
Induction of p53 and Downstream Targets
Treatment with Navtemadlin leads to the accumulation of p53 and the subsequent upregulation of its downstream target genes, such as CDKN1A (p21), BBC3 (PUMA), and MDM2 itself, confirming its on-target activity.
| Treatment | Cell Line | Target Protein/Gene | Fold Increase | Reference |
| Navtemadlin | SJSA Osteosarcoma | p53, p21, PUMA, MDM2 | Dose-dependent increase | [1] |
| Navtemadlin | B16-F10 (p53+/+) | p53, p21 | Significant increase | [5] |
| Navtemadlin | B16-F10 (p53-/-) | p53, p21 | No increase | [5] |
Clinical Efficacy: The BOREAS Trial
The BOREAS trial, a global, randomized, open-label, phase III study, evaluated the efficacy and safety of navtemadlin in patients with myelofibrosis who are relapsed or refractory to JAK inhibitor treatment.[3][4][7][8]
| Endpoint | Navtemadlin | Best Available Therapy (BAT) | p-value | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | 0.0815 | [7][8] |
| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | 0.0507 | [8][9] |
| Reduction in Driver Gene VAF | 21% | 12% | - | [3][9] |
| Improvement in Bone Marrow Fibrosis | 47% | 24% | - | [3][9] |
Signaling Pathway and Experimental Workflow
p53-MDM2 Signaling Pathway
The following diagram illustrates the mechanism of action of Navtemadlin in the p53-MDM2 signaling pathway.
Caption: Navtemadlin inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Workflow for Assessing p53-Dependent Activity
This workflow outlines the key steps to confirm the p53-dependent activity of a compound like Navtemadlin.
Caption: Workflow for confirming p53-dependent activity of a compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of Navtemadlin on cancer cells with different p53 statuses.
Materials:
-
p53 wild-type and p53-null cancer cell lines
-
This compound and control vehicle (e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Navtemadlin and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting
Objective: To detect the protein levels of p53 and its downstream targets (p21, MDM2) following Navtemadlin treatment.
Materials:
-
p53 wild-type and p53-null cancer cell lines
-
This compound and control vehicle
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with Navtemadlin or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of p53 target genes (CDKN1A, BBC3) after Navtemadlin treatment.
Materials:
-
p53 wild-type and p53-null cancer cell lines
-
This compound and control vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
Real-time PCR system
Protocol:
-
Treat cells with Navtemadlin or vehicle control for a specified time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
The presented data robustly confirms the p53-dependent activity of Navtemadlin. Through its targeted inhibition of MDM2, Navtemadlin effectively restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5] Both preclinical and clinical data demonstrate its potential as a therapeutic agent in p53 wild-type malignancies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the p53-dependent effects of Navtemadlin and other MDM2 inhibitors.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comprehensive analysis of Navtemadlin-d7, a novel MDM2 inhibitor, benchmarked against existing therapeutic options for specific cancer indications. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes critical pathways and workflows to offer an objective comparison of this compound's performance.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type TP53, the tumor-suppressing function of the p53 protein is abrogated by the overexpression of MDM2, which is a key negative regulator of p53.[3][4] this compound works by disrupting the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions, which can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][4] This targeted approach makes this compound a promising therapeutic strategy in TP53 wild-type malignancies.[3]
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound's mechanism of action centers on the restoration of p53 activity. The diagram below illustrates the signaling pathway affected by this compound.
Comparative Efficacy in Myelofibrosis (Post-JAK Inhibitor)
This compound has been extensively studied in patients with myelofibrosis who have relapsed or are refractory to JAK inhibitors. The Phase 3 BOREAS trial compared Navtemadlin monotherapy to the Best Available Therapy (BAT).[5]
| Efficacy Endpoint | Navtemadlin (BOREAS Trial)[5] | Best Available Therapy (BAT) (BOREAS Trial)[5] | Fedratinib (JAKARTA-2)[6] |
| Spleen Volume Reduction (SVR) ≥35% at 24 weeks | 15% | 5% | 55% (at EOC6) |
| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks | 24% | 12% | 26% (at EOC6) |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 48% | 24% | N/A |
Note: The patient populations and trial designs for BOREAS and JAKARTA-2 may differ. BAT in the BOREAS trial included therapies such as hydroxyurea, immunomodulatory drugs, and supportive care.[6]
Comparative Efficacy of Navtemadlin Combination Therapy
The KRT-232-109 study evaluated Navtemadlin in combination with ruxolitinib in myelofibrosis patients with a suboptimal response to ruxolitinib alone.
| Efficacy Endpoint (at 24 weeks) | Navtemadlin + Ruxolitinib (KRT-232-109)[1] |
| Spleen Volume Reduction (SVR) ≥35% | 32% |
| Spleen Volume Reduction (SVR) ≥25% | 42% |
| Total Symptom Score (TSS) Reduction ≥50% | 32% |
Emerging Data in Merkel Cell Carcinoma
This compound is also being investigated in patients with TP53-wildtype Merkel Cell Carcinoma (MCC) who have failed anti-PD-1/PD-L1 therapy. While data is still emerging, early results show promising single-agent activity.
| Therapy | Objective Response Rate (ORR) |
| Navtemadlin (Phase 1b/2) | 25% (confirmed ORR) |
| Chemotherapy (post-immunotherapy) | ~50-60% (short duration) |
| Combination Immunotherapy (e.g., ipilimumab + nivolumab) | ~30-50% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are outlines of common experimental protocols used in the evaluation of this compound.
Fluorescence Anisotropy Competition Binding Assay
This assay is employed to determine the binding affinity of this compound to the MDM2 protein.
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unlabeled this compound competes with the labeled peptide for binding to MDM2, causing a decrease in fluorescence anisotropy.
Protocol Outline:
-
A constant concentration of recombinant MDM2 protein and a fluorescently labeled p53 peptide are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence anisotropy is measured at each concentration of this compound.
-
The data is fitted to a competition binding curve to determine the IC50, which is then converted to a binding affinity constant (Ki).
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well and incubated for 1-4 hours.
-
A solubilizing agent is added (for MTT assay), and the absorbance is measured at a specific wavelength.
-
Cell viability is calculated as a percentage of the untreated control.
Western Blot for p53 and MDM2 Upregulation
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets, such as MDM2 and p21, following treatment with this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol Outline:
-
Cells are treated with this compound for various time points.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
Patient-Derived Xenograft (PDX) Models
PDX models are used to evaluate the in vivo efficacy of this compound in a more clinically relevant setting.[7]
Principle: Tumor tissue from a patient is directly implanted into an immunodeficient mouse. This model is believed to better recapitulate the heterogeneity and microenvironment of human tumors.
Protocol Outline:
-
Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice.
-
Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., biomarker studies).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of a novel MDM2 inhibitor like this compound.
Conclusion
This compound demonstrates significant clinical activity in patients with TP53 wild-type myelofibrosis who have failed prior JAK inhibitor therapy, showing improvements in spleen volume, symptom scores, and bone marrow fibrosis compared to the best available therapy.[5] Early data in Merkel cell carcinoma is also promising. The targeted mechanism of action, reactivating the body's own tumor suppressor machinery, represents a valuable addition to the oncology treatment landscape. Further research and ongoing clinical trials will continue to define the optimal use of this compound, both as a monotherapy and in combination with other agents.
References
- 1. onclive.com [onclive.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Management of myelofibrosis after ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
